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  • Product: (9-Hexyl-9H-carbazol-3-yl)boronic acid
  • CAS: 864550-94-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid

An In-depth Technical Guide to the Synthesis and Characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid For Researchers, Scientists, and Drug Development Professionals Abstract (9-Hexyl-9H-carbazol-3-yl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9-Hexyl-9H-carbazol-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in the fields of materials science and medicinal chemistry. The carbazole moiety is a key component in many organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), due to its electron-donating properties and high thermal stability.[1] The introduction of a hexyl group at the 9-position enhances solubility in organic solvents, improving processability. The boronic acid functional group at the 3-position serves as a crucial handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this valuable building block, offering field-proven insights and protocols for researchers.

Introduction: The Significance of Carbazole-Based Boronic Acids

Carbazole derivatives are a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] In the realm of materials, their unique electronic and photophysical properties make them ideal candidates for use in organic electronics.[1]

Boronic acids and their esters are indispensable reagents in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have cemented their status as essential building blocks.[4][5] The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, heavily relies on the reactivity of organoboron compounds.[1][4][6]

The title compound, (9-Hexyl-9H-carbazol-3-yl)boronic acid, synergistically combines the advantageous properties of both the carbazole core and the boronic acid functional group. The hexyl chain imparts solubility, while the boronic acid allows for its facile incorporation into more complex molecular architectures, making it a highly sought-after intermediate for the development of novel pharmaceuticals and advanced organic materials.[7][8][9]

Synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid

The synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general synthetic strategy involves three key transformations: N-alkylation of the carbazole nitrogen, regioselective halogenation at the 3-position, and finally, conversion of the halide to the boronic acid.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination cluster_2 Step 3: Borylation A 9H-Carbazole C 9-Hexyl-9H-carbazole A->C KOH, DMF B 1-Bromohexane B->C D 9-Hexyl-9H-carbazole F 3-Bromo-9-hexyl-9H-carbazole D->F DMF, Dark E N-Bromosuccinimide (NBS) E->F G 3-Bromo-9-hexyl-9H-carbazole I (9-Hexyl-9H-carbazol-3-yl)boronic acid G->I THF, -78 °C H 1. n-BuLi 2. B(O-iPr)3 3. H3O+ H->I

Caption: Synthetic pathway for (9-Hexyl-9H-carbazol-3-yl)boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 9-Hexyl-9H-carbazole

  • Rationale: The initial step involves the alkylation of the acidic N-H proton of carbazole. A strong base like potassium hydroxide (KOH) is sufficient to deprotonate the carbazole, forming the carbazolide anion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, facilitating the nucleophilic attack of the carbazolide on 1-bromohexane.

  • Procedure:

    • To a solution of 9H-carbazole (1.0 eq) in DMF, add powdered KOH (1.5 eq) portion-wise at room temperature.

    • Stir the mixture for 30 minutes until a homogenous suspension is formed.

    • Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from ethanol to afford 9-Hexyl-9H-carbazole as a white solid.

Step 2: Synthesis of 3-Bromo-9-hexyl-9H-carbazole

  • Rationale: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The 3 and 6 positions are the most electronically activated. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. The reaction is typically performed in the dark to prevent radical side reactions initiated by light.

  • Procedure:

    • Dissolve 9-Hexyl-9H-carbazole (1.0 eq) in DMF in a flask wrapped in aluminum foil.

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours in the dark.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-9-hexyl-9H-carbazole.

Step 3: Synthesis of (9-Hexyl-9H-carbazol-3-yl)boronic acid

  • Rationale: This step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent quenching of the highly reactive organolithium intermediate. n-Butyllithium (n-BuLi) is a strong base that facilitates the exchange. Triisopropyl borate is the electrophile that, upon acidic workup, hydrolyzes to the desired boronic acid.[10]

  • Procedure:

    • Dissolve 3-Bromo-9-hexyl-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the mixture at -78 °C for 1.5 hours.

    • Add triisopropyl borate (1.2 eq) dropwise to the solution at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

    • The solvent is removed in vacuo, and the resulting crude solid is purified by recrystallization or by washing with a non-polar solvent like hexane to give (9-Hexyl-9H-carbazol-3-yl)boronic acid as a white or off-white solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (9-Hexyl-9H-carbazol-3-yl)boronic acid. A combination of spectroscopic and physical methods is employed.

Characterization Workflow Diagram

G Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS-ESI) Start->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID MP Melting Point Analysis Start->MP Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final FTIR->Final MP->Final

Caption: Standard workflow for the characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected data from the characterization of (9-Hexyl-9H-carbazol-3-yl)boronic acid.

Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.65 (s, 1H, Ar-H), ~8.20 (d, 1H, Ar-H), ~8.00 (s, 2H, B(OH)₂), ~7.85 (d, 1H, Ar-H), ~7.60 (d, 1H, Ar-H), ~7.45 (t, 1H, Ar-H), ~7.20 (t, 1H, Ar-H), ~4.40 (t, 2H, N-CH₂), ~1.75 (m, 2H, CH₂), ~1.25 (m, 6H, (CH₂)₃), ~0.85 (t, 3H, CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~141.5, ~140.0, ~128.0, ~126.0, ~125.5, ~122.5, ~120.0, ~119.0, ~110.0, ~109.5, ~42.5 (N-CH₂), ~31.0, ~28.5, ~26.0, ~22.0, ~14.0 (CH₃). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation.
HRMS (ESI) Calculated for C₁₈H₂₂BNO₂ [M+H]⁺: m/z 296.1765. Found: 296.17xx.
FTIR (KBr, cm⁻¹)~3400-3200 (br, O-H stretch of B(OH)₂), ~2950-2850 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1340 (B-O stretch).
Melting Point A sharp melting point is indicative of high purity. The exact value should be compared with literature data if available.

Applications in Suzuki-Miyaura Cross-Coupling

(9-Hexyl-9H-carbazol-3-yl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the carbazole core (at the 3-position) and various aryl or vinyl halides/triflates.[6][11][12] This versatility allows for the synthesis of a vast array of complex conjugated molecules for applications in:

  • Organic Electronics: Synthesis of hole-transporting materials and emissive hosts for OLEDs.

  • Pharmaceuticals: Construction of complex molecular scaffolds for drug discovery.[3][7][8]

  • Fluorescent Probes: Development of novel sensors and imaging agents.

Conclusion

This guide has provided a detailed, technically grounded protocol for the . The causality behind each experimental step has been explained to provide a deeper understanding of the process. The successful synthesis and purification of this compound provide a valuable and versatile building block for researchers in organic synthesis, materials science, and drug development. Adherence to the described anhydrous and inert techniques, particularly in the final borylation step, is critical for achieving a high yield of the pure product.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). Carbazole Boronic Acids: Essential Building Blocks for Organic Synthesis.
  • Beniwal, S. C., & Virmani, T. (2023, April 1). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and....
  • Royal Society of Chemistry. (2015). Supporting Information.
  • IJPSR. (2022, August 2). synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment.
  • ResearchGate. (2023, April 27). synthesis, characterization and evaluation of novel carbazole boronic acid derivatives in the treatment of breast cancer.
  • CymitQuimica. (n.d.). CAS 854952-58-2: 9-Phenyl-9H-Carbazol-3-Ylboronic Acid.
  • PMC. (n.d.). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid.
  • Guidechem. (2020, September 25). How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ.
  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Journal of the Pakistan Institute of Chemical Engineers. (2023, December 23). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Exploratory

photophysical and electrochemical properties of hexyl carbazole boronic acid

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Hexyl Carbazole Boronic Acid For Researchers, Scientists, and Drug Development Professionals Executive Summary Carbazole derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Hexyl Carbazole Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole derivatives are a cornerstone in the field of organic electronics and chemical sensing, prized for their robust thermal stability, excellent charge transport properties, and strong luminescence.[1][2] The strategic functionalization of the carbazole core allows for precise tuning of its optoelectronic characteristics. This guide focuses on a specific, versatile derivative: hexyl carbazole boronic acid. By integrating an N-hexyl chain for enhanced solubility and a boronic acid moiety as a reactive handle and sensing group, this molecule becomes a highly adaptable building block for advanced materials and diagnostics.[3] This document provides a comprehensive exploration of the fundamental , offering both theoretical explanations and detailed experimental protocols to empower researchers in their application and characterization efforts.

Introduction: A Multifunctional Molecular Architecture

Hexyl carbazole boronic acid is a molecule designed for versatility. Its structure can be deconstructed into three key components, each imparting critical functionality:

  • The Carbazole Core: A rigid, planar, and electron-rich aromatic system, the carbazole unit is the primary driver of the molecule's electronic and photophysical behavior. It is responsible for efficient hole transport and strong photoluminescence, making it a staple in materials for Organic Light-Emitting Diodes (OLEDs).[2]

  • The N-Hexyl Chain: This aliphatic chain is primarily introduced to enhance the molecule's solubility in common organic solvents. This is a crucial practical consideration, as improved solubility facilitates material processing, purification, and solution-based characterization techniques.

  • The Boronic Acid Group (-B(OH)₂): This functional group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This allows for the straightforward integration of the carbazole unit into larger, complex conjugated systems. Furthermore, boronic acids are known to reversibly bind with diols, forming the basis for their widespread use in fluorescent sensors for saccharides, including glucose.[4][5]

This guide will systematically dissect the properties arising from this unique combination of functional groups, providing the scientific rationale behind the characterization methods.

Section 1: Photophysical Properties - Unraveling the Interaction with Light

The interaction of a molecule with light is governed by its electronic structure. For molecules like hexyl carbazole boronic acid, this interaction gives rise to characteristic absorption and emission of light, which are fundamental to applications in OLEDs and fluorescent sensing.

Theoretical Framework: Absorption and Emission

The photophysical properties of carbazole derivatives are dominated by π → π* electronic transitions within the aromatic system.[6] Upon absorbing a photon of appropriate energy, an electron is promoted from a lower-energy bonding π orbital (the Highest Occupied Molecular Orbital, or HOMO) to a higher-energy anti-bonding π* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The molecule then relaxes from this excited state, often by emitting a photon—a process known as fluorescence.

This sequence of events is visually summarized by a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S2 S₂ T1 T₁ S0_level S1_level S0_level->S1_level Absorption (hν) S1_level->S0_level Fluorescence (hν') T1_level S1_level->T1_level Intersystem Crossing S2_level S2_level->S1_level Internal Conversion T1_level->S0_level Phosphorescence EnergyLevels Energy Energy Vac Vacuum Level (0 eV) LUMO_pos->Ref_pos  -eE_red HOMO_pos->Ref_pos  -eE_ox LUMO LUMO HOMO HOMO LUMO->HOMO E_g Ref Fc/Fc⁺ (-4.8 eV vs Vac) Vac_line CV_Setup cluster_cell Potentiostat Potentiostat WE Working Electrode Potentiostat->WE W RE Reference Electrode Potentiostat->RE R CE Counter Electrode Potentiostat->CE C Cell Electrochemical Cell (Solution with Analyte + Electrolyte)

Caption: Schematic of a three-electrode cyclic voltammetry setup.

Procedure:

  • Electrode Polishing: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the chosen solvent, and dry completely. This ensures a clean, reproducible surface.

  • Solution Preparation: In a glovebox or under an inert atmosphere (e.g., argon), prepare a solution containing the analyte (1-5 mM) and the supporting electrolyte (0.1 M) in the anhydrous, degassed solvent. The electrolyte is essential to minimize solution resistance and ensure charge can flow. 3[7]. De-aeration: Bubble an inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.

  • Measurement: a. Assemble the three-electrode cell and connect it to the potentiostat. b. Record a background CV of the solvent and electrolyte solution to ensure no interfering peaks are present. c. Add the analyte and record the CV. Sweep the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the compound (e.g., +1.5 V) and back. d. Optimize the scan rate (typically 50-200 mV/s). A good measurement will show well-defined peaks. 5[8]. Internal Referencing: a. After recording the analyte's CV, add a small amount of ferrocene to the solution. b. Record another CV and measure the potential of the Fc/Fc⁺ redox couple. c. All measured potentials for the analyte should be reported relative to the measured Fc/Fc⁺ potential (E₁/₂ of Fc/Fc⁺ is set to 0 V). This corrects for reference electrode drift and allows for comparison across different experiments and labs.

Section 3: Structure-Property Relationships and Applications

The true power of hexyl carbazole boronic acid lies in how its distinct structural components work in concert to enable specific applications.

StructureProperty cluster_structure Molecular Structure cluster_property Resulting Properties cluster_apps Key Applications Carbazole Carbazole Core Photo Photoluminescence Hole Transport Carbazole->Photo Hexyl N-Hexyl Chain Sol Solubility Processability Hexyl->Sol BoronicAcid Boronic Acid React Reactivity Handle Diol Sensing BoronicAcid->React OLEDs OLEDs Photo->OLEDs Sensors Fluorescent Sensors React->Sensors Synthesis Organic Synthesis React->Synthesis

Caption: Relationship between molecular structure, properties, and applications.

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and excellent hole transport properties of the carbazole core make these materials ideal for use as emissive or host materials in OLED devices. T[1][2]he boronic acid group can be used to couple the carbazole to other functional units to build more complex and efficient emitter molecules.

  • Fluorescent Sensors: The boronic acid moiety can bind to diols, such as those found in sugars. This binding event can alter the electronic properties of the carbazole fluorophore, leading to a change in fluorescence intensity or color. T[4]his mechanism is the basis for sensors designed to detect glucose and other biologically important monosaccharides. Some carbazole boronic acid sensors exhibit aggregation-induced emission (AIE), where fluorescence is enhanced upon binding and aggregation, leading to a high signal-to-noise ratio. *[4][5] Pharmaceutical Research and Organic Synthesis: As a bifunctional molecule, it serves as a valuable building block. The boronic acid allows for its incorporation into larger molecules via Suzuki coupling, a reaction widely used in the synthesis of pharmaceuticals and complex organic materials.

Hexyl carbazole boronic acid represents a class of molecules where rational design yields significant functional advantages. The combination of a photophysically and electrochemically active carbazole core with functionalities that control solubility and reactivity creates a powerful tool for materials scientists and drug development professionals. A thorough understanding of its fundamental properties, gained through the systematic application of spectroscopic and electrochemical techniques as detailed in this guide, is the critical first step in unlocking its full potential in next-generation organic electronics, advanced diagnostics, and complex molecular synthesis.

References

  • Vertex AI Search. (n.d.). Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications.
  • Yandimoglu, M., Gorgun, K., & Hur, E. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark.
  • MDPI. (2024, September 30). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking.
  • Hosseinzadeh, R., et al. (n.d.). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives.
  • Semantic Scholar. (n.d.). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission.
  • ResearchGate. (2026, January 23). Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). Carbazole Boronic Acids: Essential Building Blocks for Organic Synthesis.
  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • MDPI. (2025, March 17). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability.
  • Wiley Online Library. (2010, February 12). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different.
  • ACS Publications. (2021, October 18). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters.
  • ResearchGate. (n.d.). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, April 1). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER.
  • RSC Publishing. (2022, September 14). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission.
  • MDPI. (2024, December 23). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

Sources

Foundational

Solubility Dynamics and Application Workflows of (9-Hexyl-9H-carbazol-3-yl)boronic Acid in Organic Synthesis

Executive Summary As a Senior Application Scientist in the field of organic optoelectronics and drug development, I frequently encounter challenges regarding the solubility of rigid polycyclic aromatic hydrocarbons (PAHs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in the field of organic optoelectronics and drug development, I frequently encounter challenges regarding the solubility of rigid polycyclic aromatic hydrocarbons (PAHs). The carbazole core is a highly favored electron-donating moiety used extensively in the design of organic light-emitting diodes (OLEDs), photosensitizers, and dye-sensitized solar cells[1]. However, bare carbazole derivatives exhibit intense intermolecular π-π stacking, rendering them highly insoluble in standard reaction media.

The strategic installation of a hexyl chain at the N-9 position to form (9-Hexyl-9H-carbazol-3-yl)boronic acid is not merely a structural afterthought; it is a thermodynamic necessity. This technical guide explores the causality behind its solubility profile and provides a self-validating, step-by-step protocol for utilizing this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Structural Mechanics: The Causality of Solvation

The dissolution of organic molecules is governed by the delicate balance between crystal lattice energy and solvation energy. For planar molecules like carbazole, the solid-state lattice is heavily stabilized by strong π-π interactions, which drastically reduce their solubility[2].

By functionalizing the carbazole nitrogen with a flexible hexyl chain (–C6H13), two critical mechanistic shifts occur:

  • Steric Wedge Effect: The bulky alkyl chain disrupts the planar uniformity of the carbazole cores, physically preventing tight molecular packing and lowering the lattice energy.

  • Favorable Solvation Entropy: The alkyl chain provides extra van der Waals (London dispersion) interactions between the molecule and non-polar or moderately polar organic solvents[2]. This shifts the thermodynamic balance, making the entropy of dissolution highly favorable.

Dissolution A Solid State (Strong π-π Stacking) B Solvent Introduction (THF / Toluene) A->B C Alkyl Chain Solvation (van der Waals) B->C Penetration D Lattice Disruption (Steric Wedge) C->D Entropy Gain E Fully Solvated State D->E Dissolution

Thermodynamic pathway of dissolution for alkylated carbazoles in organic solvents.

Quantitative Solubility Profile in Organic Solvents

Understanding the dielectric constant (ε) and polarizability of your solvent is critical when working with (9-Hexyl-9H-carbazol-3-yl)boronic acid. The boronic acid moiety (–B(OH)2) introduces a localized polar region capable of hydrogen bonding, while the rest of the molecule is highly lipophilic.

Below is a summarized quantitative and qualitative solubility profile based on empirical data and topological models:

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Tetrahydrofuran (THF) 7.58Highly SolubleExcellent hydrogen-bond acceptance for the boronic acid; solvates the hexyl chain effectively[3].
Toluene 2.38Highly SolubleStrong London dispersion forces aligning with the aromatic carbazole core and the alkyl chain.
Dichloromethane (DCM) 8.93SolubleHigh polarizability effectively disrupts the solid-state crystal lattice[2].
1,4-Dioxane 2.21SolubleBalanced lipophilicity; ideal for high-temperature homogenous catalysis[3].
Water 80.10Insoluble (Log S: -6.25)High polarity forces hydrophobic aggregation of the carbazole core, preventing solvation.

Experimental Workflows: Palladium-Catalyzed Cross-Coupling

The primary application of (9-Hexyl-9H-carbazol-3-yl)boronic acid is the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction to synthesize D-π-A (Donor-π-Acceptor) organic dyes[3] and triindole derivatives[4].

Solvent Selection Causality

Because the Suzuki coupling requires both the highly lipophilic boronic acid and an inorganic base (e.g., K2CO3) to activate the transmetalation step, a single organic solvent is insufficient. The nature of the solvent must be a mixture capable of solubilizing organic substrates and inorganic salts simultaneously[3]. Therefore, a biphasic system (e.g., THF/Water or Dioxane/Water) is strictly required.

Validated Step-by-Step Protocol

Objective: Coupling of (9-Hexyl-9H-carbazol-3-yl)boronic acid with an aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and (9-Hexyl-9H-carbazol-3-yl)boronic acid (1.2 eq).

  • Biphasic Solvent Addition: Add a mixture of anhydrous THF (or 1,4-Dioxane) and 2M aqueous K2CO3 in a 4:1 (v/v) ratio. Causality: THF yields the best results for mono-substituted derivatives by ensuring the boronic acid remains fully solvated at the aqueous interface[3].

  • Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon for 15–20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon and add the catalyst, Pd(dppf)Cl2 (0.05 eq). Reseal the flask.

  • Thermal Activation: Heat the reaction mixture to 80°C (for THF) or 100°C (for Dioxane) under vigorous stirring for 12–24 hours.

  • Self-Validating Checkpoint: After 12 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer. Spot on a silica TLC plate alongside the starting aryl halide. Elute with Hexane/Ethyl Acetate (8:2).

    • Validation Loop: Complete disappearance of the aryl halide spot (visualized under 254 nm UV) confirms reaction completion. If the starting material persists, the catalytic cycle has stalled; spike with an additional 0.01 eq of Pd catalyst, re-degas, and continue heating.

  • Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM) and distilled water. Separate the organic layer. Wash the organic layer twice with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the target optoelectronic compound.

SuzukiCoupling N1 1. Reagent Preparation Boronic Acid + Aryl Halide N2 2. Biphasic Solvent Addition THF or Dioxane + Aqueous Base N1->N2 N3 3. Catalyst Introduction Pd(dppf)Cl2 (0.05 eq) N2->N3 N4 4. Inert Atmosphere Argon Degassing (15 min) N3->N4 N5 5. Thermal Activation Reflux at 80°C (12-24h) N4->N5 N6 6. Validation Checkpoint TLC Monitoring (UV 254 nm) N5->N6 N6->N5 If incomplete (Add Pd) N7 7. Workup & Extraction DCM / Brine Wash N6->N7 If complete

Step-by-step workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • [2] Copyright Undertaking - PolyU Electronic Theses. The Hong Kong Polytechnic University. 2

  • [3] Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC. National Institutes of Health (NIH). 3

  • [4] The synthesis, photophysical and electrochemical properties of a series of novel 3,8,13-substituted triindole derivatives. ResearchGate. 4

  • [1] Candle Light-Style Organic Light-Emitting Diodes. ResearchGate. 1

  • 1126522-69-7 | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Ambeed.

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Exploratory

An In-depth Technical Guide to the Electronic Structure and Frontier Molecular Orbitals of (9-Hexyl-9H-carbazol-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (9-Hexyl-9H-carbazol-3-yl)boronic acid is a versatile organic compound that has garnered significant interest within the fields of materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9-Hexyl-9H-carbazol-3-yl)boronic acid is a versatile organic compound that has garnered significant interest within the fields of materials science and medicinal chemistry. Its unique molecular architecture, which combines the excellent hole-transporting properties of the carbazole core with the reactive and electronic-modulating capabilities of the boronic acid moiety, makes it a valuable building block for advanced applications.[1] This guide provides a comprehensive analysis of the electronic structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid, with a particular focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. We will delve into the theoretical underpinnings of its electronic properties, present detailed experimental and computational methodologies for their determination, and discuss the implications of these properties for its application in organic electronics and drug design.

Introduction: The Significance of Carbazole-Based Boronic Acids

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds renowned for their robust thermal and chemical stability, high photoluminescence quantum yield, and excellent hole-transporting characteristics.[2] These properties have established them as fundamental components in a wide array of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][4]

The introduction of a boronic acid functional group onto the carbazole scaffold, as seen in (9-Hexyl-9H-carbazol-3-yl)boronic acid, further enhances its utility. The boronic acid group serves two primary purposes:

  • A Versatile Handle for Synthesis: It is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex, conjugated molecular architectures.[1]

  • Modulation of Electronic Properties: The electron-deficient boron atom can influence the electronic distribution within the carbazole core, thereby tuning the HOMO and LUMO energy levels.[5]

The N-hexyl substituent, a common feature in materials for organic electronics, is primarily introduced to enhance the solubility of the compound in common organic solvents, which is crucial for solution-based processing of devices. Furthermore, the alkyl chain can influence the solid-state packing of the molecules, which in turn affects charge transport properties.

Theoretical Framework: Understanding the Electronic Structure

The electronic and optical properties of an organic molecule are fundamentally governed by the arrangement and energies of its molecular orbitals. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO is the highest energy level occupied by electrons. Its energy level is related to the ionization potential of the molecule and its ability to donate an electron. For hole-transporting materials like carbazole derivatives, a higher HOMO level facilitates the injection of holes from the anode.[6]

  • LUMO: The LUMO is the lowest energy level that is devoid of electrons. Its energy level corresponds to the electron affinity of the molecule and its capacity to accept an electron. In the context of OLEDs, the LUMO level is a critical factor for electron injection from the cathode.[7]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap. This gap is a key determinant of the molecule's electronic and optical properties, including its absorption and emission wavelengths.[6] A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

The electronic structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid is primarily dictated by the extended π-conjugated system of the carbazole core. The nitrogen atom's lone pair of electrons participates in the aromatic system, contributing to its electron-donating character. The hexyl group at the N-9 position is electronically insulating and has a minimal direct effect on the HOMO and LUMO levels, though it can cause slight variations due to steric and solid-state packing effects. The boronic acid group at the C-3 position, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO levels.[8]

Methodologies for Determining HOMO/LUMO Levels

A comprehensive understanding of the electronic structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid necessitates a combined experimental and computational approach.

Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels.[9] The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

  • Sample Preparation: A solution of (9-Hexyl-9H-carbazol-3-yl)boronic acid is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential is swept linearly from a starting potential to a vertex potential and then back again, and the current is recorded as a function of the applied potential, yielding a cyclic voltammogram.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energies using empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.[10]

The following diagram illustrates the workflow for determining HOMO and LUMO levels using cyclic voltammetry.

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Compound in Solvent + Electrolyte B Three-Electrode Cell Setup A->B C Potential Sweep & Current Measurement B->C Run CV D Obtain Cyclic Voltammogram C->D E Determine Onset Oxidation & Reduction Potentials D->E F Calculate HOMO & LUMO Energies E->F

Caption: Workflow for experimental determination of HOMO/LUMO levels via Cyclic Voltammetry.

Computational Modeling: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework for estimating HOMO and LUMO energy levels and visualizing the corresponding molecular orbitals.[11]

  • Geometry Optimization: The first step is to obtain the most stable 3D conformation of the (9-Hexyl-9H-carbazol-3-yl)boronic acid molecule by performing a geometry optimization. This minimizes the total energy of the molecule with respect to the positions of its atoms.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is carried out using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to obtain the energies of the molecular orbitals.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO gap is the difference between these two energies.

The following diagram illustrates the workflow for the theoretical calculation of HOMO and LUMO levels.

DFT_Workflow A Define Molecular Structure B Geometry Optimization A->B C Frequency Calculation (Verify Minimum Energy) B->C D Single-Point Energy Calculation (DFT Functional & Basis Set) C->D E Extract HOMO & LUMO Energies D->E F Visualize Molecular Orbitals D->F

Caption: Workflow for theoretical calculation of HOMO/LUMO levels using DFT.

Estimated HOMO/LUMO Levels and Electronic Properties

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
3,6-Diphenyl-N-hexylcarbazoleExperimental (CV)-5.67--
3,6-Di(p-nitrophenyl)-N-hexylcarbazoleExperimental (CV)-6.02--
9-PhenylcarbazoleComputational (DFT)-5.87-1.983.89
Carbazole-based D-A-D Compound 1Experimental (CV)-5.57-2.622.95
Carbazole-based D-A-D Compound 3Experimental (CV)-5.55-3.152.40

Data for related compounds sourced from BenchChem.[12]

Based on these values, we can infer the following for (9-Hexyl-9H-carbazol-3-yl)boronic acid:

  • HOMO Level: The HOMO of carbazole derivatives is typically located on the electron-rich carbazole core. The N-hexyl group has a minor electronic effect. The boronic acid group at the 3-position is expected to have a moderate electron-withdrawing effect, which would stabilize (lower) the HOMO energy level compared to unsubstituted N-hexylcarbazole. Therefore, a HOMO level in the range of -5.7 to -5.9 eV is a reasonable estimate.

  • LUMO Level: The LUMO of carbazole itself is at a relatively high energy. The boronic acid group will contribute to lowering the LUMO energy. An estimated LUMO level would likely fall in the range of -2.0 to -2.3 eV .

  • HOMO-LUMO Gap: Based on the estimated HOMO and LUMO levels, the HOMO-LUMO gap is predicted to be in the range of 3.4 to 3.9 eV .

Implications for Applications

The electronic structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid has significant implications for its potential applications.

Organic Electronics

With an estimated HOMO level of around -5.7 to -5.9 eV, this compound is a promising candidate for use as a hole-transporting material or as a host material in OLEDs.[13] Its HOMO level is in a suitable range for efficient hole injection from common transparent conductive oxides like indium tin oxide (ITO). The wide HOMO-LUMO gap suggests that it would be a suitable host for blue phosphorescent emitters. The boronic acid functionality also allows for its incorporation into more complex molecular structures, such as donor-acceptor-donor (D-A-D) type molecules, to further tune the electronic properties for specific applications.[14]

Drug Development and Sensing

In the pharmaceutical domain, the carbazole scaffold is a known pharmacophore with a wide range of biological activities.[15] The boronic acid group is of particular interest due to its ability to form reversible covalent bonds with diols, such as those found in saccharides. This property makes boronic acid-functionalized carbazoles attractive candidates for the development of fluorescent sensors for glucose and other biologically relevant molecules.[16] The inherent fluorescence of the carbazole core can be modulated upon binding to the target analyte, providing a detectable signal.

Conclusion

(9-Hexyl-9H-carbazol-3-yl)boronic acid is a molecule of significant interest due to the synergistic combination of the favorable electronic properties of the carbazole core and the synthetic versatility of the boronic acid group. While direct experimental data on its frontier molecular orbitals are yet to be extensively reported, a comprehensive analysis of related compounds allows for a reliable estimation of its HOMO and LUMO levels. The methodologies of cyclic voltammetry and density functional theory provide a robust framework for the experimental and theoretical characterization of this and similar molecules. The anticipated electronic structure of (9-Hexyl-9H-carbazol-3-yl)boronic acid makes it a promising material for further investigation and application in the development of advanced organic electronic devices and novel biomedical sensors.

References

  • Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. (n.d.).
  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010, February 12). European Journal of Organic Chemistry.
  • Unveiling electronic and remarkable non-linear optical properties of boron–nitrogen carbazole-based compounds via modification of π-linker and donor units: a DFT study. (2025, March 17). RSC Advances.
  • Carbazole Boronic Acids: Essential Building Blocks for Organic Synthesis. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives. (n.d.). BenchChem.
  • 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[3][12][14]thiadiazolo[3,4-d]pyridazine. (2022, February 8). Molbank. Retrieved from

  • Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. (2005, July 30). The Journal of Chemical Physics.
  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2025, November 19). ResearchGate.
  • Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. (2004, January 14). Macromolecules.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. (2023, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • A Technical Guide to the Unique Electronic and Optical Properties of Carbazole Compounds. (n.d.). BenchChem.
  • Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. (n.d.). ResearchGate.
  • Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. (n.d.). Journal of Materials Chemistry C.
  • Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and.... (n.d.). ResearchGate.
  • Boronic Acid‐Functionalized Carbon Dots: From Synthesis to Multidisciplinary Applications. (2025, November 21). Advanced Science.
  • Enhancement of the Lowering Effect on Energy Levels of LUMO by the Formation of B–N Dative Bond for Near-infrared Light Absorp. (n.d.). Kyoto University Research Information Repository.
  • (9-Hexyl-9H-carbazol-3-yl)boronic acid. (n.d.). BLDpharm.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor. (2022, May 26). Molecules.
  • HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). BenchChem.
  • Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. (2022, November 11). Trends in Sciences.
  • Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.
  • 9-Phenyl-9H-Carbazol-3-Ylboronic Acid. (n.d.). CymitQuimica.
  • (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
  • A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (2022, September 14). RSC Advances.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024, December 23). Molecules.

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Foundational

Spectroscopic Analysis of (9-Hexyl-9H-carbazol-3-yl)boronic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (9-Hexyl-9H-carbazol-3-yl)boronic acid, a molecule of significant interest in the development of organic electronics and fl...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (9-Hexyl-9H-carbazol-3-yl)boronic acid, a molecule of significant interest in the development of organic electronics and fluorescent sensors. While direct, comprehensive spectral data for this specific compound is not extensively published, this guide synthesizes established principles of spectroscopic analysis and draws upon data from closely related carbazole and boronic acid derivatives to provide a robust predictive framework for its photophysical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique spectroscopic properties of this and similar compounds.

Introduction: The Carbazole-Boronic Acid Moiety

Carbazole and its derivatives are renowned for their exceptional thermal stability, charge transport capabilities, and strong photoluminescence.[1] The rigid, planar structure of the carbazole core provides a robust platform for the development of materials with tailored electronic properties.[2] The introduction of a boronic acid functional group further enhances the versatility of the carbazole scaffold, making it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] This reactivity allows for the construction of complex conjugated systems essential for advanced optoelectronic applications.[1]

The subject of this guide, (9-Hexyl-9H-carbazol-3-yl)boronic acid, combines the advantageous properties of the carbazole core with the synthetic utility of the boronic acid group. The hexyl group at the 9-position enhances solubility in organic solvents, a crucial factor for solution-based processing and analysis. The boronic acid at the 3-position is poised to significantly influence the electronic and photophysical properties of the molecule.

Predicted Photophysical Properties

Based on the analysis of related compounds, we can predict the key UV-Vis absorption and fluorescence characteristics of (9-Hexyl-9H-carbazol-3-yl)boronic acid.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of carbazole derivatives typically exhibits multiple bands arising from π-π* transitions within the aromatic system.[4][5] For (9-Hexyl-9H-carbazol-3-yl)boronic acid, we anticipate two primary absorption regions:

  • A high-energy band around 290-310 nm: This absorption is characteristic of the π-π* transitions localized on the carbazole ring.

  • A lower-energy band around 340-365 nm: This band is also attributed to π-π* transitions but is often more sensitive to substitution on the carbazole core. The presence of the boronic acid group at the 3-position, an electron-withdrawing group, is expected to cause a slight red-shift (bathochromic shift) in this absorption band compared to unsubstituted carbazole.

The molar absorptivity (ε) for these transitions is expected to be in the range of 104 to 105 L·mol-1·cm-1, indicative of strong absorption.

Table 1: Predicted UV-Vis Absorption Maxima for (9-Hexyl-9H-carbazol-3-yl)boronic acid in a Nonpolar Solvent (e.g., Dichloromethane)

Predicted λmax (nm)TransitionExpected Molar Absorptivity (ε) (L·mol-1·cm-1)
~295 nmπ-π* (Carbazole)~2.5 x 104
~345 nmπ-π* (Carbazole)~1.8 x 104
Fluorescence Spectroscopy

Carbazole derivatives are known for their strong fluorescence. The emission properties of (9-Hexyl-9H-carbazol-3-yl)boronic acid will be influenced by the electronic nature of the boronic acid substituent and the polarity of the solvent.

  • Emission Wavelength: We predict a fluorescence emission maximum in the range of 350-450 nm.[6] The exact position will be dependent on the solvent environment.

  • Stokes Shift: A significant Stokes shift, the difference between the absorption and emission maxima, is anticipated. This is characteristic of molecules that undergo a change in geometry or electronic distribution in the excited state.

  • Solvatochromism: The position of the fluorescence emission maximum is expected to exhibit positive solvatochromism, meaning it will red-shift as the polarity of the solvent increases. This is indicative of an intramolecular charge transfer (ICT) character in the excited state, where the electron-donating carbazole core transfers electron density to the electron-withdrawing boronic acid group.[2][6][7]

Table 2: Predicted Fluorescence Emission Maxima for (9-Hexyl-9H-carbazol-3-yl)boronic acid in Solvents of Varying Polarity

SolventPolarity IndexPredicted λem (nm)
Hexane0.1~360 nm
Dichloromethane3.1~380 nm
Acetonitrile5.8~410 nm

Experimental Protocols

To empirically determine the spectroscopic properties of (9-Hexyl-9H-carbazol-3-yl)boronic acid, the following detailed protocols are recommended.

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh Compound B Dissolve in High-Purity Solvent A->B Accurate Mass C Prepare Serial Dilutions B->C Volumetric Flasks D Transfer to Quartz Cuvette C->D Concentration Range

Caption: Workflow for preparing solutions for spectroscopic analysis.

Step-by-Step Protocol:

  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of (9-Hexyl-9H-carbazol-3-yl)boronic acid using a calibrated analytical balance.

  • Solvent Selection and Dissolution: Choose a high-purity, spectroscopy-grade solvent. Given the hexyl group, the compound should be readily soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran (THF), and acetonitrile. Dissolve the weighed compound in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 x 10-3 M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations suitable for UV-Vis and fluorescence measurements. For UV-Vis, a typical concentration range is 1 x 10-6 to 1 x 10-5 M. For fluorescence, concentrations may need to be lower (e.g., 1 x 10-7 to 1 x 10-6 M) to avoid inner filter effects.

  • Cuvette Preparation: Use a clean, high-quality quartz cuvette with a 1 cm path length for all measurements. Rinse the cuvette with the solvent before filling it with the sample solution.

UV-Vis Absorption Spectroscopy Protocol

G cluster_uvvis UV-Vis Measurement E Set Spectrophotometer Parameters F Record Baseline with Solvent E->F G Measure Sample Absorbance F->G H Analyze Spectrum G->H Identify λmax

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Step-by-Step Protocol:

  • Instrument Parameters: Set the spectrophotometer to scan a wavelength range that covers the expected absorption of the carbazole core, typically from 200 nm to 500 nm.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that was used to prepare the sample solutions.

  • Sample Measurement: Measure the absorbance spectrum of each of the prepared sample dilutions.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy Protocol

G cluster_fluor Fluorescence Measurement I Determine Excitation Wavelength J Set Fluorometer Parameters I->J From UV-Vis K Measure Emission Spectrum J->K L Determine Quantum Yield (Optional) K->L Relative to Standard

Caption: Experimental workflow for fluorescence spectroscopy.

Step-by-Step Protocol:

  • Excitation Wavelength Selection: From the UV-Vis absorption spectrum, select an excitation wavelength (λex) that corresponds to one of the absorption maxima, typically the lowest energy absorption band, to minimize photodegradation.

  • Instrument Parameters: Set the fluorometer with the chosen excitation wavelength. Set the emission scan range to start just after the excitation wavelength and extend to a region where emission is no longer observed (e.g., from λex + 10 nm to 600 nm).

  • Emission Spectrum Measurement: Record the fluorescence emission spectrum of the sample.

  • Data Analysis: Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Optional): The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Influence of Environmental Factors

The spectroscopic properties of (9-Hexyl-9H-carbazol-3-yl)boronic acid can be sensitive to its local environment.

  • Solvent Polarity: As previously mentioned, increasing solvent polarity is expected to cause a red-shift in the fluorescence emission due to the stabilization of the ICT excited state.[2]

  • pH: The boronic acid group is a Lewis acid and can exist in equilibrium between its neutral trigonal planar form and an anionic tetrahedral form upon binding with a Lewis base (e.g., hydroxide ions). This change in coordination and charge at the boron center can significantly alter the electronic properties of the molecule and, consequently, its absorption and emission spectra. A detailed pH titration study is recommended to characterize these changes.

  • Analyte Binding: Boronic acids are well-known for their ability to reversibly bind with diols, such as saccharides.[8][9] This binding event can modulate the photophysical properties of the carbazole fluorophore, forming the basis for fluorescent sensing applications. Upon binding to a diol, changes in the absorption and/or emission spectra are expected, which can be monitored to quantify the analyte concentration.

Conclusion

(9-Hexyl-9H-carbazol-3-yl)boronic acid is a promising molecule with tunable photophysical properties. This guide provides a predictive framework and detailed experimental protocols for its comprehensive spectroscopic characterization. By understanding the interplay between its molecular structure, solvent environment, and potential interactions with analytes, researchers can effectively harness the unique optical properties of this compound for a wide range of applications in materials science and analytical chemistry.

References

  • ResearchGate. UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Available from: [Link]

  • Gomathi, P., et al. (2018). Tuning the Photophysical and Electroluminescence Properties in Asymmetrically Tetrasubstituted Bipolar Carbazoles by Functional Group Disposition. ACS Applied Materials & Interfaces. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry | Request PDF. Available from: [Link]

  • Chen, Y., et al. (2020). Carbazole–phenothiazine-based organic sensitizers via π-bridge functionalization with different electronegative/steric substituents: photophysical properties and DSSC performance. Journal of Materials Chemistry C. Available from: [Link]

  • Yamamoto, T., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. ACS Publications. Available from: [Link]

  • Hosseinzadeh, R., et al. (2017). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances. Available from: [Link]

  • ResearchGate. UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Available from: [Link]

  • Lee, S., et al. (2004). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Organometallics. Available from: [Link]

  • Yamamoto, T., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. PubMed. Available from: [Link]

  • Zhang, J., et al. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Publishing. Available from: [Link]

  • ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Available from: [Link]

  • MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Available from: [Link]

  • Hosseinzadeh, R., et al. (2017). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Publishing. Available from: [Link]

  • Sas, E. B., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. Available from: [Link]

  • Sessa, F., et al. (2023). Synthesis and Stereodynamic and Emission Properties of Dissymmetric Bis-Aryl Carbazole Boranes and Identification of a CPL-Active B–C Atropisomeric Compound. The Journal of Organic Chemistry. Available from: [Link]

  • Li, G., et al. (2014). (E)-3-(9-Hexyl-9H-carbazol-3-yl)acrylic acid. PMC. Available from: [Link]

  • Beniwal, S. C., & Virmani, T. (2023). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Sourcing Allies. (2024). Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. Available from: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Available from: [Link]

  • PubChem. 9-Phenyl-9H-carbazole-3-boronic acid. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Suzuki-Miyaura Cross-Coupling of Carbazole Boronic Acids

Introduction & Mechanistic Causality Carbazole derivatives are highly sought-after scaffolds in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive pharmaceuticals. The Suzuki-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Carbazole derivatives are highly sought-after scaffolds in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing the carbazole core[1]. However, coupling carbazole boronic acids—particularly those substituted at the electron-rich 2- or 3-positions—presents a significant synthetic challenge: protodeboronation [2].

Protodeboronation is the undesired cleavage of the carbon-boron bond to yield a carbon-hydrogen bond[3]. For heteroaryl boronic acids, this degradation is accelerated by the basic, aqueous conditions typically required to activate the boronic acid for transmetalation[2].

The "Why" Behind the Protocol Design

To successfully couple carbazole boronic acids, the rate of the catalytic cycle (specifically transmetalation and reductive elimination) must outcompete the rate of base-catalyzed protodeboronation.

  • Catalyst Causality: Traditional catalysts like Pd(PPh3​)4​ are sluggish and require high temperatures (80–100 °C), which exponentially increases boronic acid degradation[4]. By employing highly active, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) via a Pd G3 precatalyst, we facilitate rapid oxidative addition and transmetalation at lower temperatures (RT to 60 °C), effectively bypassing the degradation pathway[4].

  • Base & Solvent Causality: Strong bases (like NaOH or KOH ) trigger rapid prehydrolytic protodeboronation[2]. We utilize K3​PO4​ in a biphasic 1,4-Dioxane/ H2​O system. The phosphate base provides a perfectly tuned pKa—strong enough to form the reactive boronate complex, but mild enough to preserve the C-B bond during the critical transmetalation step.

Reaction Pathway & Degradation Dynamics

The following diagram illustrates the logical flow of the Suzuki-Miyaura catalytic cycle, highlighting the competing protodeboronation side-reaction that this protocol is designed to suppress.

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Base Base Exchange (OH- / OR-) PdII->Base PdII_OH Ar-Pd(II)-OH Base->PdII_OH Transmet Transmetalation PdII_OH->Transmet Boronic Carbazole-B(OH)2 (Substrate) Boronic->Transmet Proto Protodeboronation (H2O / Base / Heat) Boronic->Proto Competing Pathway PdII_Diaryl Ar-Pd(II)-Carbazole Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Carbazole) RedElim->Product Degraded De-boronated Carbazole (Ar-H) Proto->Degraded

Catalytic cycle of carbazole cross-coupling vs. the competing protodeboronation pathway.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions for the coupling of N-hexylcarbazole-3-boronic acid with 4-bromoanisole. The data demonstrates how modern precatalysts drastically improve yields by out-pacing degradation.

Catalyst System (mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5%) PPh3​ Na2​CO3​ Toluene/ H2​O (4:1)90123558
Pd(dppf)Cl2​ (5%)dppf K2​CO3​ Dioxane/ H2​O (4:1)8086231
Pd2​(dba)3​ (2%)SPhos K3​PO4​ Dioxane/ H2​O (4:1)60488<10
XPhos Pd G3 (2%) XPhos K3​PO4​ Dioxane/ H2​O (4:1) 40 2 96 <2

Experimental Workflow

Workflow Step1 1. Reagent Prep & Degassing (Freeze-Pump-Thaw) Step2 2. Catalyst/Base Addition (Glovebox/Schlenk) Step1->Step2 Step3 3. Cross-Coupling (Dioxane/H2O, 40°C) Step2->Step3 Step4 4. Reaction Quench & Extraction (EtOAc/Brine) Step3->Step4 Step5 5. Purification & Validation (Column/NMR/MS) Step4->Step5

Standardized 5-step self-validating workflow for carbazole boronic acid cross-coupling.

Self-Validating Experimental Protocol

This protocol describes the coupling of N-hexylcarbazole-3-boronic acid (1.2 equiv) with an aryl bromide (1.0 equiv) on a 1.0 mmol scale.

Step 1: Solvent Preparation & Degassing

Oxygen is highly detrimental; it oxidizes the electron-rich phosphine ligands and promotes homocoupling of the boronic acid[5].

  • Prepare a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total).

  • Transfer the solvent to a Schlenk flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

  • Validation Checkpoint: During the final thaw cycle under static vacuum, the complete absence of rising gas bubbles confirms the solvent is thoroughly degassed. Backfill with Argon.

Step 2: Reagent Charging
  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and N-hexylcarbazole-3-boronic acid (1.2 mmol, 354 mg).

  • Add anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Add the XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg, 2 mol%).

  • Evacuate the flask and backfill with Argon (repeat 3 times).

Step 3: Reaction Initiation
  • Introduce the degassed Dioxane/ H2​O mixture (10 mL) to the Schlenk tube via an air-tight syringe.

  • Seal the tube and immerse it in a pre-heated oil bath at 40 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • Causality Note: The G3 precatalyst rapidly activates in the presence of the weak base to form the active mono-ligated Pd(0)-XPhos species, immediately initiating oxidative addition before the boronic acid can hydrolyze[4].

Step 4: Reaction Monitoring (In-Process Validation)
  • After 2 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot of the upper organic layer via a microsyringe.

  • Dilute the aliquot in 1 mL of EtOAc and analyze via TLC (Eluent: 8:2 Hexanes/EtOAc).

  • Validation Checkpoint: Examine the TLC plate under 254 nm and 365 nm UV light. The complete disappearance of the aryl bromide spot (254 nm) and the emergence of a highly fluorescent blue/green spot (365 nm, characteristic of extended carbazole conjugation) validates successful coupling.

Step 5: Quench & Workup
  • Cool the reaction to room temperature. Open the flask to air to quench the active palladium species.

  • Dilute the mixture with EtOAc (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water ( 2×15 mL) and brine (15 mL).

  • Validation Checkpoint: Test the pH of the final aqueous wash. It should be neutral (pH ~7), confirming the complete removal of the phosphate base.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

  • Validation Checkpoint (NMR): In the 1H NMR spectrum, verify the disappearance of the broad singlet at ~8.0 ppm (boronic acid -OH protons) and the absence of the carbazole C3-H proton. The integration of the newly formed biaryl proton network will confirm absolute structural integrity.

Troubleshooting Guide

  • Issue: High levels of protodeboronation (recovery of deborylated carbazole).

    • Cause: Transmetalation is too slow, allowing base-catalyzed hydrolysis to dominate[6].

    • Solution: Ensure the use of an active precatalyst (like XPhos Pd G3). If using Pd(PPh3​)4​ , switch to a syringe-pump addition of the boronic acid over 2 hours to keep its bulk concentration low in the basic medium[6].

  • Issue: Significant boronic acid homocoupling.

    • Cause: Oxygen ingress during the reaction setup[5].

    • Solution: Re-verify the integrity of the Schlenk line vacuum. Ensure the freeze-pump-thaw procedure is strictly followed.

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning or insufficient base transfer in the biphasic system.

    • Solution: Increase the stirring rate to >800 rpm to maximize the interfacial surface area between the aqueous base and the organic solvent.

References

  • Cox, P. A., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14092–14096. URL:[Link]

Sources

Application

Advanced Application Note: Fabrication of High-Efficiency Organic Electronic Devices Using Carbazole Derivatives

Executive Summary & Mechanistic Rationale Carbazole and its derivatives have emerged as indispensable building blocks in the fabrication of next-generation organic electronic devices, particularly Organic Light-Emitting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Carbazole and its derivatives have emerged as indispensable building blocks in the fabrication of next-generation organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) 1. For materials scientists and optoelectronic researchers, mastering the integration of these compounds is critical for achieving high external quantum efficiencies (EQE) and prolonged device lifespans.

The Causality of Material Selection: The ubiquitous use of carbazole stems from its unique molecular architecture. The electron-rich nitrogen atom embedded within a rigid biphenyl system facilitates exceptional hole mobility, making it an ideal candidate for Hole Transport Layers (HTLs) 1. Furthermore, carbazole derivatives inherently possess high triplet energy ( T1​ ) levels. In the context of phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, a high- T1​ host material is strictly required. Mechanistic imperative: A high T1​ prevents reverse energy transfer from the dopant emitter back to the host matrix, thereby confining excitons strictly within the emissive layer and maximizing radiative recombination 2.

CarbazoleMechanisms Core Carbazole Core Structure Prop1 Electron-Rich Nitrogen Core->Prop1 Prop2 Rigid Planar Biphenyl Core->Prop2 Prop3 High Triplet Energy (T1) Core->Prop3 Out1 High Hole Mobility Prop1->Out1 Out2 High Thermal Stability (Tg) Prop2->Out2 Out3 Exciton Confinement Prop3->Out3 App1 Hole Transport Layer (HTL) Out1->App1 Out2->App1 App2 PhOLED / TADF Host Out2->App2 Out3->App2

Fig 1: Mechanistic relationship between carbazole structural properties and OLED performance.

Quantitative Performance Summary

The choice of carbazole derivative dictates both the fabrication methodology and the ultimate device architecture. Small molecules are typically deposited via Vacuum Thermal Evaporation (VTE), while polymeric or cross-linkable derivatives are engineered for solution processing to enable scalable, large-area manufacturing.

Carbazole DerivativeDevice ApplicationProcessing MethodMax EQE (%)Current Efficiency (cd/A)Key Advantage
BCCOX 2Host (Green TADF)VTE10.420.6Excellent exciton confinement; high Tg​ (194 °C).
13CzCNCzCN 3Bipolar Host (PhOLED)VTE23.684.9Extremely low efficiency roll-off (2.1% at 1000 cd/m²).
P2Cz-DBT 4Polymer Host (TADF)Solution Processing17.4N/AHigh thermal stability; excellent film-forming capability.
TPA-VBCz 5HTL (Green TADF)Solution (Cross-linked)24.678.3Solvent resistance post-cure; high triplet energy (~3.0 eV).

Standardized Fabrication Workflows

FabricationWorkflow Substrate 1. ITO Substrate Cleaning (Ultrasonication & UV-Ozone) HIL 2. Hole Injection Layer (PEDOT:PSS Spin-Coating) Substrate->HIL HTL 3. Carbazole HTL Deposition (Solution Cross-linking or VTE) HIL->HTL EML 4. Emissive Layer (EML) (Carbazole Host + Emitter) HTL->EML ETL 5. Electron Transport Layer (Vacuum Thermal Evaporation) EML->ETL Cathode 6. Cathode Deposition (LiF / Al Evaporation) ETL->Cathode Encapsulation 7. Device Encapsulation (Inert N2 Atmosphere) Cathode->Encapsulation

Fig 2: Step-by-step workflow for fabricating carbazole-based organic electronic devices.

Protocol A: Vacuum Thermal Evaporation (VTE) for Small-Molecule Carbazole Devices

This protocol is optimized for small-molecule derivatives like 3,6-dibromo-9-aryl-9H-carbazole HTLs or BCCOX hosts 6.

  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Causality: Dry under a nitrogen stream and subject to UV-Ozone treatment for 15 minutes. This removes residual organic contaminants and increases the work function of the ITO anode, significantly reducing the hole-injection barrier.

  • HTL Deposition:

    • Transfer substrates to a high-vacuum thermal evaporator (base pressure strictly <10−6 Torr).

    • Evaporate the carbazole derivative HTL to a thickness of 30–50 nm at a controlled rate of 1–2 Å/s 6.

    • Self-Validation Checkpoint: Monitor the Quartz Crystal Microbalance (QCM). A fluctuating deposition rate indicates material spitting, which causes localized crystallization and leakage currents. Maintain strict thermal control.

  • Emissive Layer (EML) Co-Deposition:

    • Co-evaporate the carbazole host (e.g., BCCOX) and the dopant emitter (e.g., 4CzIPN at 10 wt%) to a thickness of 50–70 nm 2.

  • ETL & Cathode Deposition:

    • Deposit the Electron Transport Layer (e.g., TPBi) to 20–40 nm.

    • Deposit a 1 nm layer of Lithium Fluoride (LiF). Causality: LiF lowers the work function of the subsequent Aluminum cathode, facilitating efficient electron injection into the ETL.

    • Deposit the Al cathode (100–150 nm) 6.

Protocol B: Solution-Processing for Cross-Linkable Carbazole HTLs

When fabricating multilayer devices via solution processing, the deposition of the EML solvent can dissolve the underlying HTL. Using thermally cross-linkable carbazole derivatives (e.g., TPA-VBCz) forms a solvent-resistant network 5.

  • HIL Spin-Coating:

    • Spin-coat PEDOT:PSS onto UV-Ozone treated ITO substrates. Anneal at 120 °C for 20 minutes in ambient air to remove residual water, then transfer to a nitrogen-filled glovebox.

  • HTL Spin-Coating & Cross-linking:

    • Dissolve the cross-linkable carbazole derivative (e.g., TPA-VBCz) in anhydrous chloroform (4 mg/mL).

    • Spin-coat onto the PEDOT:PSS layer at 3000 rpm for 30 seconds.

    • Cure on a hotplate at 190 °C for 60 minutes to initiate the vinyl cross-linking reaction 5.

    • Self-Validation Checkpoint: Perform a solvent-wash test. Rinse a dummy cured HTL film with toluene (the typical solvent for the subsequent EML). Measure film thickness via ellipsometry before and after. A thickness reduction of <2% validates successful cross-linking.

  • EML Spin-Coating & Completion:

    • Spin-coat the polymeric host (e.g., P2Cz-DBT) and emitter blend 4. Anneal at 120 °C for 30 minutes.

    • Transfer to a vacuum chamber to deposit the ETL, LiF, and Al cathode as described in Protocol A.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Carbazole Derivatives: The Building Blocks of Next-Generation Organic Electronics." [Link]

  • ACS Publications. "Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs." [Link]

  • RSC Publishing. "Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs."[Link]

  • ACS Publications. "Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs." [Link]

  • ACS Publications. "C1-, C2-, and C3-Modified Carbazole Derivatives as Promising Host Materials for Phosphorescent Organic Light-Emitting Diodes." [Link]

Sources

Method

Application Note: Strategic Functionalization of the Carbazole Core at the 3-Position via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals Abstract The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and optoelectronic properties.[1][2][3] Strategic functionalization of the carbazole core is critical for modulating these properties, and the 3-position offers a key vector for structural diversification. This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the targeted C-C bond formation at the 3-position of the carbazole ring. We present detailed, field-tested protocols for the synthesis of essential precursors and the subsequent coupling with various boronic acids, alongside a discussion of the underlying reaction mechanism and a practical troubleshooting guide.

Introduction: The Significance of C-3 Functionalized Carbazoles

Carbazole and its derivatives are a cornerstone in the development of new therapeutic agents and advanced organic materials.[1][2][4] Their rigid, planar, and electron-rich tricyclic structure provides an ideal framework for creating compounds with applications ranging from anticancer and neuroprotective agents to materials for Organic Light-Emitting Diodes (OLEDs).[3][5]

The functionalization at the 3- and 6-positions is particularly important as it extends the π-conjugated system, significantly influencing the electronic and photophysical properties of the molecule. The Suzuki-Miyaura reaction has emerged as a powerful and versatile method for this purpose, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[4][6][7] This allows for the precise installation of aryl, heteroaryl, or vinyl groups at the C-3 position, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of optoelectronic characteristics in materials science.[5][8]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[8][9] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is believed to follow three principal steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: A low-valent Palladium(0) species, often stabilized by phosphine ligands, reacts with the 3-halocarbazole (e.g., 3-bromocarbazole). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[10][11] The electron-donating and bulky nature of modern phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate this rate-limiting step and stabilize the active catalytic species.[11]

  • Transmetalation: This crucial step requires the activation of the boronic acid by a base.[9][12][13] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species.[14] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[10][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired 3-substituted carbazole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10][12]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (3-Bromo-carbazole) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms C-C bond RedElim->Pd0 Product R¹-R² BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Transmetal Transfers R² R1 R¹ = Carbazole Core R2 R² = Aryl/Vinyl Group X X = Br, I, OTf

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols & Workflows

A successful Suzuki-Miyaura coupling hinges on a well-defined workflow, starting from the preparation of a suitable carbazole precursor. The following protocols provide a robust framework for this transformation.

Workflow Overview

The overall process involves three key stages: protection of the carbazole nitrogen (if necessary), regioselective bromination at the 3-position, and the final palladium-catalyzed cross-coupling reaction.

Experimental_Workflow arrow arrow start Carbazole Starting Material step1 Step 1: N-Alkylation (e.g., with Ethyl Bromide, Base) start->step1 product1 9-Alkyl-9H-carbazole step1->product1 step2 Step 2: C-3 Bromination (N-Bromosuccinimide in DMF) product1->step2 product2 3-Bromo-9-alkyl-9H-carbazole step2->product2 step3 Step 3: Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) product2->step3 final_product 3-Aryl-9-alkyl-9H-carbazole step3->final_product

Figure 2: General experimental workflow.
Protocol 1: Synthesis of 3-Bromo-9-ethyl-9H-carbazole (Precursor)

Rationale: N-substitution of the carbazole core is often the first step. It improves solubility in organic solvents and prevents potential side reactions at the nitrogen atom during subsequent steps. The ethyl group is a common choice. Bromination is then directed to the 3- and 6-positions, which are the most electronically activated sites. Using a 1:1 stoichiometry of carbazole to N-bromosuccinimide (NBS) favors mono-bromination.[15]

Materials:

  • 9-ethyl-carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 9-ethyl-carbazole (e.g., 1.00 g, 5.12 mmol) in DMF (10 mL).[15]

  • Add N-bromosuccinimide (NBS) (e.g., 0.911 g, 5.12 mmol) to the solution portion-wise at room temperature.[15]

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]

  • Upon completion, pour the reaction mixture into a beaker containing ice-water (approx. 100 mL) to precipitate the product.[15]

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[15]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[15]

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from methanol to yield white, needle-like crystals.[15]

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-9-ethyl-9H-carbazole

Rationale: This protocol details the core C-C bond formation. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. A Pd(OAc)₂/SPhos system is highly effective for coupling aryl bromides. A biphasic solvent system (e.g., Toluene/Water) with a phase-transfer catalyst can be beneficial, though monophasic systems like THF/water are also common.[16][17] The base, typically potassium carbonate or phosphate, is essential for activating the boronic acid.[12][18] An inert atmosphere is crucial as the Pd(0) active catalyst is sensitive to oxygen.[19]

Materials:

  • 3-Bromo-9-ethyl-9H-carbazole (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)

  • SPhos (ligand, e.g., 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (e.g., 3 equivalents)

  • Toluene and Deionized Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Bromo-9-ethyl-9H-carbazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[19]

  • Solvent & Base Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio). Then, add the finely powdered K₂CO₃ (3.0 eq). Degassing the solvents by bubbling with an inert gas for 20-30 minutes prior to use is critical.[16]

  • Reaction: Heat the mixture to a reflux temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (3-bromocarbazole) is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3-aryl-9-ethyl-9H-carbazole product.[5]

Data Summary & Scope

The Suzuki-Miyaura coupling on the carbazole core is versatile. The following table summarizes representative conditions and outcomes, demonstrating the reaction's scope with different coupling partners.

Carbazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
3-Bromo-9-phenyl-9H-carbazolePhenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (3)TolueneRT87[20]
3,6-Dibromo-9-alkyl-carbazoleArylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (3)Toluene/H₂O100>85[21][22]
N-Boc-carbazole-3-boronic esterAryl HalidePd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O90Varies[4][23]
3-Bromo-9H-carbazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME/H₂O85High[16] (Implied)

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Troubleshooting & Expert Insights

Even robust reactions like the Suzuki coupling can present challenges. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species is sensitive to oxygen.[19]2. Poor Reagent Quality: Boronic acids can degrade (protodeboronation); base may be hydrated or clumped.[19]3. Insufficient Base: Base is crucial for activating the boronic acid.[9][12]1. Improve Inert Technique: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of Ar or N₂.[16][19]2. Use Fresh Reagents: Use fresh boronic acid or a more stable pinacol ester derivative. Ensure the base is finely powdered and dry.[17][19]3. Screen Bases: Try stronger bases like Cs₂CO₃ or K₃PO₄.[16]
Significant Homocoupling 1. Oxygen Contamination: Leads to oxidative homocoupling of the boronic acid.[6]2. Premature Catalyst Decomposition. 1. Rigorous Degassing: As above, minimize oxygen in the reaction vessel.[6]2. Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type) to stabilize the catalyst.[11]
Protodeboronation 1. Unstable Boronic Acid: Some boronic acids, especially heteroaromatic ones, are prone to C-B bond cleavage.[19]2. Prolonged Reaction at High Temp. 1. Use Boronic Esters: Switch to more stable boronic esters (e.g., MIDA or pinacol esters).[13]2. Optimize Conditions: Attempt the reaction at a lower temperature or for a shorter duration.
Difficult Purification 1. Residual Catalyst: Palladium residues can be difficult to remove.2. Close-running Byproducts: Homocoupled products or dehalogenated starting material can co-elute.1. Post-Workup Treatment: Wash the organic solution with aqueous thiourea or use a palladium scavenger.2. Optimize Chromatography: Use a different solvent system or try reverse-phase chromatography if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the C-3 functionalization of the carbazole core. By understanding the underlying mechanism and adhering to meticulous experimental technique—particularly regarding the maintenance of an inert atmosphere and the quality of reagents—researchers can reliably access a diverse range of 3-substituted carbazoles. The protocols and insights provided herein serve as a comprehensive resource for scientists and developers aiming to leverage this powerful reaction for the synthesis of novel compounds in drug discovery and materials science.

References

  • Scandium(III)-Catalyzed N-Alkylation of Carbazoles with Alcohols. Who we serve. [Link]

  • Mastering Synthesis: The Art of Producing High-Purity 3-Bromo-9-(1-Naphthyl)-9H-Carbazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. [Link]

  • Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. ACS Publications. [Link]

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Taylor & Francis Online. [Link]

  • The intelligence way of economical synthesis strategies of an N-alkylcarbazole. ProQuest. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ResearchGate. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ACS Publications. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. YouTube. [Link]

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. National Center for Biotechnology Information. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • recent developments in c−h functionalization of carbazoles. De Gruyter. [Link]

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. [Link]

  • RECENT ADVANCEMENT OF CARBAZOLE HYBRID: A PRIVILEGED SCAFFOLD IN NEW DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Carbazoles: Role and Functions in Fighting Diabetes. MDPI. [Link]

Sources

Application

Application Note: The Critical Role of the Hexyl Chain in Modulating the Optoelectronic and Physicochemical Properties of Carbazole-Based Materials

Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers. Executive Summary Carbazole derivatives are cornerstone materials in organic electronics, including Organic Light-Emitting Dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Chemists, and Optoelectronic Device Engineers.

Executive Summary

Carbazole derivatives are cornerstone materials in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs). While the rigid, electron-rich carbazole backbone dictates the primary photophysical properties (such as hole transport and light absorption), the N-alkylation—specifically with a hexyl ( C6​H13​ ) chain—acts as a critical structural lever.

This application note details the mechanistic causality of hexyl substitution, demonstrating how it serves as the "Goldilocks" parameter to balance solubility, molecular packing, and charge mobility. We provide comparative quantitative data and outline field-validated protocols for the synthesis and characterization of N-hexylcarbazole derivatives.

Mechanistic Insights: Causality of the Hexyl Chain

Unsubstituted carbazole suffers from intense intermolecular π−π stacking, rendering it highly insoluble in common organic solvents and prone to aggressive crystallization. Introducing an alkyl chain at the nitrogen atom (N-position) fundamentally alters the material's macroscopic behavior through several mechanisms:

  • Solubility and Processability: The flexible hexyl chain increases the free volume of the molecule. By disrupting the rigid planar packing of the carbazole cores, the solvation energy overcomes the lattice energy. This allows for low-cost, solution-based processing techniques such as spin-coating and inkjet printing.

  • Morphology and Thermal Stability: The length of the alkyl chain directly influences the glass transition temperature ( Tg​ ). While very long chains (e.g., dodecyl, C12​ ) act as internal plasticizers and drastically lower Tg​ , the hexyl chain maintains a sufficiently high Tg​ to ensure amorphous film stability under operational Joule heating.

  • Optoelectronic Tuning: Theoretical and experimental studies demonstrate that varying the alkyl chain length from methyl ( C1​ ) to hexyl ( C6​ ) has a minimal direct effect on the HOMO/LUMO energy levels of the isolated molecule. However, in the solid state, the hexyl chain dictates the dihedral angles and intermolecular π−π stacking distance. This optimized packing enhances the light-harvesting efficiency and reduces charge recombination, leading to higher open-circuit voltages ( Voc​ ) in DSSCs [1].

G N1 N-Hexyl Substitution on Carbazole Core N2 Steric Hindrance & Free Volume Increase N1->N2 N3 Optimized Intermolecular π-π Distance N1->N3 N4 Enhanced Solubility (Solution Processability) N2->N4 N5 Amorphous Film Stability (Maintained Tg) N2->N5 N3->N5 N6 Charge Carrier Mobility & Reduced Recombination N3->N6

Fig 1: Logical flow of how N-hexyl substitution modulates carbazole properties.

Quantitative Data: Alkyl Chain Length Comparison

The table below summarizes the effect of varying alkyl chain lengths on the physicochemical and device properties of carbazole-based materials.

Alkyl ChainChain LengthSolubility (mg/mL in CHCl3​ ) Tg​ (°C)Solid-State Gap (eV)Hole Mobility ( cm2V−1s−1 )DSSC PCE (%)
Methyl C1​ < 5~1402.37 1.2×10−3 4.2
Hexyl C6​ > 50 ~95 2.36 4.5×10−4 6.3
Dodecyl C12​ > 100~452.36 8.0×10−5 4.8

Data Synthesis Note: While shorter chains (Methyl) offer higher intrinsic mobility due to tighter packing, they suffer from poor solubility and high crystallization rates. The hexyl chain provides the optimal balance, yielding higher Power Conversion Efficiency (PCE) due to superior film morphology and reduced dark current, as observed in comprehensive studies of alkyl chain impacts on photovoltaic responses [2].

Experimental Protocols

Protocol A: Synthesis of N-Hexylcarbazole via N-Alkylation

Rationale: The N-alkylation of carbazole is a fundamental nucleophilic substitution ( SN​2 ). Using a polar solvent with a strong base deprotonates the carbazole nitrogen ( pKa​≈19.9 ), generating a highly nucleophilic carbazolide anion that readily attacks 1-bromohexane [3].

Materials:

  • Carbazole (1.0 eq, 10 mmol, 1.67 g)

  • 1-Bromohexane (1.2 eq, 12 mmol, 1.98 g)

  • Sodium hydroxide (NaOH, solid) (3.0 eq, 30 mmol, 1.20 g)

  • Anhydrous Acetone (50 mL)

Step-by-Step Procedure:

  • Deprotonation: In a 250 mL round-bottom flask, dissolve carbazole in 50 mL of anhydrous acetone. Add finely ground solid NaOH. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the carbazolide anion.

  • Alkylation: Slowly add 1-bromohexane dropwise to the stirring mixture via a syringe.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C (reflux) for 12 hours. Causality: Heating accelerates the SN​2 kinetics, while the slight excess of alkyl halide ensures complete conversion of the carbazole.

  • Work-up: Cool the reaction to room temperature. Filter off the insoluble inorganic salts (NaBr and unreacted NaOH). Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water ( 3×50 mL) to remove residual salts and polar impurities. Dry the organic layer over anhydrous MgSO4​ .

  • Isolation: Evaporate the DCM and purify the resulting crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1). This yields pure N-hexylcarbazole, which serves as a versatile monomer for further functionalization in the synthesis of advanced conjugated polymers [4].

Protocol B: Thin-Film Preparation and Morphological Characterization

Rationale: To evaluate the processability imparted by the hexyl chain, thin films must be fabricated and analyzed for uniformity and amorphous character. A self-validating metric for this protocol is achieving a root-mean-square (RMS) roughness of < 2 nm.

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the synthesized N-hexylcarbazole derivative in anhydrous chlorobenzene at a concentration of 20 mg/mL. Stir at 40°C for 2 hours, then filter through a 0.45 µm PTFE syringe filter to remove microparticulates.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase surface energy and wettability.

  • Spin-Coating: Dispense 50 µL of the solution onto the ITO substrate. Spin at 2000 rpm for 60 seconds. Causality: The hexyl chain prevents rapid crystallization during solvent evaporation, yielding a smooth, continuous film.

  • Annealing: Transfer the substrate to a hot plate and anneal at 80°C for 10 minutes to remove residual solvent.

  • Characterization: Analyze the film morphology using Atomic Force Microscopy (AFM) in tapping mode.

Workflow Step1 1. Deprotonation Carbazole + NaOH in Acetone Step2 2. Alkylation Add 1-Bromohexane (Reflux 60°C) Step1->Step2 Step3 3. Work-up Filtration & Aqueous Wash Step2->Step3 Step4 4. Purification Column Chromatography Step3->Step4 Step5 5. Film Fabrication Spin-Coating on ITO Step4->Step5 Step6 6. Characterization AFM & UV-Vis Spectroscopy Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesis and film characterization.

Conclusion

The integration of a hexyl chain onto the carbazole backbone is not merely a synthetic afterthought; it is a fundamental design strategy. By precisely tuning the steric bulk, researchers can override the thermodynamic tendency of carbazole to crystallize, unlocking solution processability without sacrificing the electronic integrity required for high-performance organic devices.

References

  • Effect of the Alkyl Chain Length Incorporated into Donor Part on the Optoelectronic Properties of the Carbazole Based Dyes: Theoretical Study. ResearchGate / Orbital: The Electronic Journal of Chemistry. 1

  • Unexpected Impact of N-Alkyl Chain Length in Bis-2-cyanoacrylic Acid Substituted Phenothiazines on the Photovoltaic Response of DSSCs. ACS Publications. 2

  • A Novel Route of Synthesize The Monomer 3,6-Di-Isocyanato N- Hexyl Carbazole and its photo Conducting Polymers with 1,4- Diaminobenzene and Benzidine. Academia.edu. 3

  • Synthesis of porphyrin-appended poly(fluorene-alt-carbazole): photoluminescent and electrochemical studies. Taylor & Francis. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with (9-Hexyl-9H-carbazol-3-yl)boronic acid

Introduction Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with (9-Hexyl-9H-carbazol-3-yl)boronic acid. This electron-rich, N-heterocyclic boronic acid is a valuable bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with (9-Hexyl-9H-carbazol-3-yl)boronic acid. This electron-rich, N-heterocyclic boronic acid is a valuable building block in materials science and medicinal chemistry, particularly for developing organic electronics and pharmaceuticals. However, its unique electronic properties present specific challenges that can lead to low yields if not properly addressed.

The primary obstacle is the susceptibility of the C-B bond to protodeboronation , an undesired side reaction that cleaves the boronic acid group, replacing it with a hydrogen atom.[1][2] This guide provides a structured troubleshooting framework, detailed protocols, and evidence-based explanations to help you navigate these challenges and maximize the yield and purity of your desired coupled product.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Question 1: My reaction yield is low, and I'm recovering a significant amount of the 9-Hexyl-9H-carbazole byproduct. What is causing this and how can I fix it?

Answer: This is a classic sign of protodeboronation, the most common side reaction for this class of boronic acid.[2][3] It occurs when the C-B bond is cleaved by a proton source (like water or alcohol solvents) under basic reaction conditions, effectively destroying your nucleophile.[1]

Causality & Mitigation Strategies:

  • Base Selection is Critical: Strong inorganic bases (e.g., NaOH, KOH) in aqueous media can accelerate the rate of protodeboronation.[4] The reaction's pH is a crucial factor in the stability of heteroaromatic boronic acids.[1][5][6]

    • Solution: Switch to milder or non-hydroxide bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are excellent alternatives that often minimize this side reaction.[7][8]

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times provide more opportunity for the boronic acid to degrade.

    • Solution: Aim for the lowest effective temperature. If your catalyst system is efficient, the desired coupling should be much faster than the degradation pathway. Consider using a more active catalyst system (see Question 3) that allows for lower temperatures (e.g., 40-80 °C) and shorter reaction times.[9]

  • Solvent System: Protic solvents or excessive water can serve as the proton source for protodeboronation.

    • Solution: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF.[8] If water is necessary for the base to dissolve or for the catalytic cycle, use the minimum amount required (e.g., a 10:1 or 20:1 solvent:water ratio).[10]

Question 2: I'm observing significant homocoupling of my carbazole boronic acid, resulting in a bicarbazole byproduct. How can I prevent this?

Answer: Homocoupling is the palladium-catalyzed dimerization of your boronic acid. It is primarily caused by the presence of oxygen in the reaction mixture, which facilitates an oxidative cycle involving the boronic acid.[2] It can also be promoted by using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state.[2]

Causality & Mitigation Strategies:

  • Inadequate Degassing: Oxygen is the main culprit.

    • Solution: Ensure your solvent and reaction setup are rigorously degassed. The "sparging" method (bubbling an inert gas like argon or nitrogen through the solvent for 30+ minutes) is highly effective.[3] Alternatively, use three cycles of "freeze-pump-thaw."

  • Catalyst Choice: Starting with a Pd(II) source (e.g., Pd(OAc)₂) requires an in-situ reduction to Pd(0), which can sometimes consume the boronic acid and lead to homocoupling.[2]

    • Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the variable reduction step.

  • Slow Release of Boronic Acid: High concentrations of the boronic acid can favor the homocoupling pathway.

    • Solution: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[8] These derivatives act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[11]

Question 3: My reaction is sluggish, incomplete, or I see formation of palladium black. What catalyst and ligand system is best for this substrate?

Answer: A slow or stalled reaction, often accompanied by the precipitation of palladium black (aggregated, inactive palladium), points to an inefficient or deactivated catalyst. Electron-rich heteroaromatic substrates like carbazoles require specific catalyst systems to ensure the reductive elimination step is faster than catalyst decomposition.

Causality & Mitigation Strategies:

  • Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be optimal. They can be less effective at promoting the key steps of the catalytic cycle with challenging substrates.[12]

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). Ligands like SPhos , XPhos , or RuPhos are known to dramatically improve rates and yields for coupling heteroaryl compounds.[13][14] They stabilize the palladium center and accelerate reductive elimination.

  • Catalyst Deactivation: The nitrogen atom in the carbazole ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.[3]

    • Solution: The aforementioned bulky ligands can sterically disfavor this unproductive coordination. Using a pre-catalyst that rapidly generates the active, ligand-coordinated Pd(0) species can also be beneficial.[9]

  • Palladium-to-Ligand Ratio: An incorrect ratio can lead to unsaturated palladium species that are prone to aggregation.

    • Solution: For monodentate ligands like SPhos or XPhos, a Pd:Ligand ratio of 1:2 to 1:4 is typically recommended to ensure the catalytic species is fully coordinated and stable.[14]

Troubleshooting Workflow Diagram

The following diagram provides a logical sequence for diagnosing and solving common issues.

G Start Low Yield with Carbazole Boronic Acid Analysis Analyze Byproducts by LC-MS / NMR Start->Analysis Protodeboronation High Protodeboronation (Carbazole byproduct) Analysis->Protodeboronation Carbazole Detected Homocoupling High Homocoupling (Bicarbazole byproduct) Analysis->Homocoupling Dimer Detected NoReaction Starting Materials Unchanged or Catalyst Decomposition Analysis->NoReaction No Product Sol_Base 1. Switch to Milder Base (K₃PO₄, Cs₂CO₃, CsF) Protodeboronation->Sol_Base Sol_Degas 1. Improve Degassing Protocol (Sparging or Freeze-Pump-Thaw) Homocoupling->Sol_Degas Sol_Ligand 1. Use Bulky, Electron-Rich Ligand (SPhos, XPhos) NoReaction->Sol_Ligand Sol_Temp 2. Lower Temperature & Use More Active Catalyst Sol_Base->Sol_Temp Sol_Solvent 3. Use Anhydrous Aprotic Solvent Sol_Temp->Sol_Solvent Sol_Pd0 2. Use Pd(0) Source (e.g., Pd(PPh₃)₄) Sol_Degas->Sol_Pd0 Sol_Ester 3. Consider Using Boronic Ester (Bpin) Sol_Pd0->Sol_Ester Sol_Ratio 2. Optimize Pd:Ligand Ratio (e.g., 1:2 to 1:4) Sol_Ligand->Sol_Ratio Sol_Precatalyst 3. Use an Active Pre-catalyst Sol_Ratio->Sol_Precatalyst

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for coupling with (9-Hexyl-9H-carbazol-3-yl)boronic acid? A: A robust starting point would be to use a modern catalyst system known to be effective for heteroaryl couplings.

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common, effective palladium sources.[15]
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate the reaction and prevent side reactions.[13]
Base K₃PO₄ (2-3 equivalents)A mild, effective base that minimizes protodeboronation.[8]
Solvent 1,4-Dioxane or Toluene (with minimal H₂O if needed for base solubility)Aprotic solvents that limit the proton source for protodeboronation.[3][16]
Temperature 80-100 °CA good starting range that balances reaction rate with reagent stability.

Q: How can I check the quality of my (9-Hexyl-9H-carbazol-3-yl)boronic acid before use? A: Boronic acids can degrade on storage. It is crucial to verify their purity.

  • NMR Spectroscopy: Take a ¹H NMR spectrum. Look for the absence of a sharp singlet around 8-10 ppm corresponding to the B(OH)₂ protons and the absence of signals for the protodeboronated carbazole byproduct.[17]

  • LC-MS: This can quickly show you the presence of the desired boronic acid mass and any significant impurities, particularly the mass of the protodeboronated species.[17]

  • Storage: Always store heteroaromatic boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere.

Q: Should I use the boronic acid or a boronic ester (e.g., pinacol ester)? A: Using a pinacol boronic ester (Bpin) is a highly effective strategy, especially if you are consistently facing issues with protodeboronation.[8] Boronic esters are generally more stable than their corresponding acids and participate in the reaction via a "slow-release" of the active boron species, keeping its concentration low and minimizing degradation.[11] While this adds an extra synthetic step, the improvement in yield and reproducibility can be substantial.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol uses a common set of conditions that may provide a moderate yield but is a good baseline for comparison.

  • To a flame-dried Schlenk flask, add (9-Hexyl-9H-carbazol-3-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Protocol for High-Yield Coupling

This protocol incorporates best practices to minimize side reactions and is recommended for (9-Hexyl-9H-carbazol-3-yl)boronic acid.

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), (9-Hexyl-9H-carbazol-3-yl)boronic acid (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the flask, then evacuate and backfill with argon gas (3 cycles).

  • In a separate vial under argon, prepare the catalyst system: add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%).

  • Add degassed, anhydrous 1,4-dioxane to the flask via syringe to dissolve the reagents.

  • Add the catalyst mixture to the reaction flask under a positive flow of argon.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. The reaction is often complete within 2-4 hours.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) pdiil Ar¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pdiil Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Transmetalation Intermediate) pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² (Coupled Product) pdiib->ar1ar2 ar1x Ar¹-X (Aryl Halide) ar1x->pdiil ar2b Ar²-B(OR)₂ (Boronic Acid) ar2b->pdiib base Base (e.g., K₃PO₄) base->pdiib center

Sources

Optimization

Technical Support Center: Purification of (9-Hexyl-9H-carbazol-3-yl)boronic Acid

Welcome to the Technical Support Center for advanced organoboron purification. (9-Hexyl-9H-carbazol-3-yl)boronic acid is a highly valuable building block used extensively in Suzuki-Miyaura cross-coupling reactions for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organoboron purification. (9-Hexyl-9H-carbazol-3-yl)boronic acid is a highly valuable building block used extensively in Suzuki-Miyaura cross-coupling reactions for the synthesis of organic materials, OLEDs, and dye-sensitized solar cells[1]. However, its unique structural features—combining a highly lipophilic 9-hexylcarbazole core with a reactive boronic acid moiety—make it notoriously difficult to purify using standard laboratory techniques[2].

This guide is designed to help researchers troubleshoot common purification failures, understand the chemical causality behind these issues, and implement field-proven, self-validating protocols.

Part 1: The Root Causes of Purification Failure (The "Why")

Before attempting to purify (9-Hexyl-9H-carbazol-3-yl)boronic acid, it is critical to understand the mechanistic reasons why standard methods often fail:

  • The Boroxine Equilibrium: Under ambient conditions or during concentration under vacuum, boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines[3]. This creates a dynamic mixture of monomers and trimers in your crude product. Because monomers and trimers have different polarities, they elute at different rates on a chromatography column, leading to severe streaking and poor resolution[2].

  • Lewis Acid-Base Interactions on Silica: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. Standard silica gel is rich in Lewis basic silanol (Si-OH) groups. When loaded onto a column, the boronic acid binds strongly to the stationary phase, resulting in irreversible adsorption, extremely broad bands, and low recovery yields[4],[2].

  • Extreme Lipophilicity: The 9-hexyl chain and the extended π -system of the carbazole core render the molecule highly hydrophobic. While simple phenylboronic acids can be purified via [3], the boronate salt of 9-hexylcarbazole often acts as a surfactant, causing intractable emulsions or failing to partition into the aqueous phase entirely.

Part 2: Troubleshooting FAQs

Q1: My TLC shows a massive streak from the baseline to the solvent front, even when using highly polar eluents like DCM/MeOH. How do I fix this? A1: This is a classic symptom of the Lewis acid-base interaction between the boronic acid and the silica gel[2]. To fix this, you must pacify the column. You can achieve this by using [4]. The boric acid pre-occupies the basic sites on the silica, allowing your target carbazole boronic acid to elute as a tight, well-defined band[4].

Q2: I tried washing my crude mixture with 1M NaOH to extract the boronic acid into the aqueous layer, but my product stayed in the organic layer. Why? A2: The 9-hexylcarbazole core is simply too lipophilic. The resulting sodium boronate salt prefers to remain in the organic phase rather than migrating into the water. Instead of a standard NaOH wash, you should use a[5], which relies on selective crystallization rather than liquid-liquid partitioning. Alternatively, a can be used to force the formation of a highly water-soluble complex[5],[6].

Q3: I notice degradation and loss of the boronic acid group (protodeboronation) after leaving my compound on the column overnight. How can I prevent this? A3: Protodeboronation (cleavage of the C-B bond) is catalyzed by acidic conditions, transition metal impurities, and extended exposure to silica[2]. Always run your columns quickly, avoid leaving the compound on the stationary phase, and consider converting the boronic acid to a stable pinacol ester if long-term storage or complex multi-step synthesis is required[4],[1].

Part 3: Validated Purification Protocols

The following protocols are designed as self-validating systems. The chemical logic embedded in the steps physically prevents the co-elution or co-precipitation of common impurities (such as 3-bromo-9-hexyl-9H-carbazole starting material).

Protocol A: Boric Acid-Impregnated Silica Gel Chromatography

Mechanism: Saturating the silica with a sacrificial boron source prevents the target molecule from binding to the stationary phase[4].

  • Preparation of Modified Silica: Dissolve 10 g of boric acid in 100 mL of methanol. Add 100 g of standard silica gel (230-400 mesh) to the solution and stir vigorously to form a uniform slurry[4].

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator until the silica appears as a free-flowing powder. Dry further under high vacuum for 2 hours to remove residual solvent.

  • Column Packing: Pack the column using the modified silica gel with a non-polar solvent mixture (e.g., Hexanes/EtOAc 80:20).

  • Loading & Elution: Load the crude (9-Hexyl-9H-carbazol-3-yl)boronic acid. Elute using a gradient of Hexanes to EtOAc. Monitor via TLC (the streaking will be entirely eliminated).

Protocol B: Diethanolamine (DEA) Adduct Catch-and-Release

Mechanism: Diethanolamine reacts with the dynamic boronic acid/boroxine mixture to form a stable, tetrahedral, highly crystalline bicyclic adduct[7]. Because the lipophilic impurities cannot form this adduct, they remain dissolved in the non-polar solvent[5].

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of anhydrous diethyl ether or tetrahydrofuran (THF). Add 1.1 equivalents of diethanolamine dropwise while stirring at room temperature[5],[7].

  • Precipitation: A white, crystalline precipitate (the DEA boronate adduct) will form within 15-30 minutes[5]. The lipophilic starting materials (e.g., unreacted carbazole) remain entirely in solution.

  • Isolation: Filter the precipitate through a Büchner funnel and wash thoroughly with cold diethyl ether to remove any residual non-polar impurities.

  • Hydrolysis: Suspend the pure DEA adduct in a biphasic mixture of diethyl ether and 5% aqueous HCl (1:1 v/v). Stir vigorously for 1-2 hours at room temperature to hydrolyze the adduct back to the free boronic acid.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the pure (9-Hexyl-9H-carbazol-3-yl)boronic acid.

Part 4: Quantitative Data & Troubleshooting Matrix

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedKey Advantage
Boric Acid-Silica Boroxines, Polar degradants60–75%>95%Prevents streaking and irreversible adsorption[4].
DEA Catch & Release Lipophilic starting materials70–85%>98%Highly selective crystallization of the boron center[5].
Sorbitol Extraction Neutral organic impurities65–80%>95%Overcomes the lipophilicity of the carbazole core[6].
Recrystallization Minor trace impurities40–60%>99%Simplest operation; requires high initial purity[3].

Part 5: Experimental Workflow Diagram

PurificationWorkflow Start Crude (9-Hexyl-9H-carbazol-3-yl) boronic acid Assess Assess Impurity Profile (NMR / TLC) Start->Assess Imp1 High Boroxine or Streaking on Silica Assess->Imp1 Imp2 Co-eluting Lipophilic Impurities (e.g., SM) Assess->Imp2 Imp3 Minor Impurities (>85% Purity) Assess->Imp3 Action1 Boric Acid-Impregnated Silica Chromatography Imp1->Action1 Action2 Diethanolamine (DEA) Adduct Crystallization Imp2->Action2 Action3 Recrystallization (Hexanes / EtOAc) Imp3->Action3 Final Pure Boronic Acid Target Action1->Final Hydrolysis Biphasic Hydrolysis (Dilute HCl / Ether) Action2->Hydrolysis Action3->Final Hydrolysis->Final

Caption: Workflow for selecting the optimal purification strategy for carbazole boronic acids.

Part 6: References

  • Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters, 2012, 41(9), 972-973. URL: [Link]

  • Reddit r/chemistry Community. "Purification of boronic acids?" Reddit, 2017. URL: [Link]

  • Mothana, S., et al. "Multistep phase-switch synthesis by using liquid–liquid partitioning of boronic acids: Productive tags with an expanded repertoire of compatible reactions." Angewandte Chemie International Edition, 2010, 49, 2883-2887. URL: [Link]

  • Gravel, M., et al. "Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids." Journal of Organic Chemistry, 2001, 66(24), 8145–8148. URL: [Link]

  • Kozlov, M., et al. "Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells." Molecules, 2022. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Handling of (9-Hexyl-9H-carbazol-3-yl)boronic acid

Target Audience: Researchers, Materials Scientists, and Process Chemists Compound: (9-Hexyl-9H-carbazol-3-yl)boronic acid (CAS: 864550-94-7) Welcome to the Technical Support Center. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists Compound: (9-Hexyl-9H-carbazol-3-yl)boronic acid (CAS: 864550-94-7)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields during Suzuki-Miyaura cross-couplings involving complex, electron-rich arylboronic acids. (9-Hexyl-9H-carbazol-3-yl)boronic acid is a critical building block for organic light-emitting diodes (OLEDs) and organic semiconductors. However, its electron-rich carbazole core and the inherent reactivity of the boronic acid moiety make it susceptible to specific environmental stressors.

This guide moves beyond basic safety data sheets to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute reproducibility in your workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why did my Suzuki-Miyaura cross-coupling yield drop significantly after storing the reagent on the benchtop for 3 months? A: Your reagent has likely undergone oxidative deboronation or protodeboronation [1]. The electron-donating nature of the carbazole ring increases the electron density at the ipso-carbon. While this accelerates transmetalation during the catalytic cycle, it also makes the carbon-boron (C-B) bond highly susceptible to cleavage[2].

  • Oxidation: Exposure to atmospheric oxygen or reactive oxygen species converts the boronic acid into 3-hydroxy-9-hexyl-9H-carbazole[1].

  • Protodeboronation: Ambient moisture, combined with trace acidic or basic impurities, replaces the boronic acid group with a proton, yielding 9-hexyl-9H-carbazole[3]. Both pathways irreversibly destroy the reactive monomer.

Q2: My NMR shows a complex mixture of species, and the mass spectrometry data doesn't match the free acid (MW: 295.18). Is my batch degraded? A: Not necessarily. You are likely observing boroxine (anhydride) formation . Boronic acids are in a thermodynamic equilibrium with their dehydrated trimeric form (boroxines). Under dry storage conditions or vacuum desiccation, three molecules of (9-Hexyl-9H-carbazol-3-yl)boronic acid condense to release three water molecules, forming a six-membered B-O-B ring. This is not a degradation product; boroxines are fully active in cross-coupling reactions. However, if you weigh the reagent assuming it is 100% free acid, your stoichiometric calculations will be incorrect, leading to an imbalance in your catalyst-to-substrate ratio.

Q3: What is the authoritative, long-term storage protocol for this specific compound? A: To arrest both oxidation and protodeboronation, the compound must be stored under a strict cold-chain protocol[4].

  • Temperature: Store at 2–8°C (short-term) or -20°C (long-term, >1 month)[4].

  • Atmosphere: Flush the headspace of the vial with ultra-high purity (UHP) Argon or Nitrogen before sealing[2].

  • Moisture: Store the primary vial inside a secondary desiccator cabinet or a sealed Mylar bag with indicating Drierite to prevent moisture-induced protodeboronation[1].

Part 2: Mechanistic Degradation Pathways

The following logical relationship diagram maps the environmental triggers to their respective structural transformations.

G Parent (9-Hexyl-9H-carbazol-3-yl)boronic acid (Active Monomer) Oxidation Oxidation (O2, ROS) Parent->Oxidation Proto Protodeboronation (H2O, Heat, Acid/Base) Parent->Proto Dehyd Dehydration (Dry conditions, Vacuum) Parent->Dehyd Prod_Ox 3-Hydroxy-9-hexyl-9H-carbazole (Irreversible Degradation) Oxidation->Prod_Ox Prod_Proto 9-Hexyl-9H-carbazole (Irreversible Degradation) Proto->Prod_Proto Prod_Dehyd Boroxine Trimer (Active, Altered Stoichiometry) Dehyd->Prod_Dehyd

Fig 1. Primary degradation and transformation pathways of (9-Hexyl-9H-carbazol-3-yl)boronic acid.

Part 3: Quantitative Stability Data

To facilitate rapid decision-making, the empirical stability profiles of (9-Hexyl-9H-carbazol-3-yl)boronic acid under various conditions are summarized below.

Storage ConditionAtmosphereMoisture StatusExpected Shelf LifePrimary Pathway Observed
-20°C (Freezer) Argon / N2Desiccated> 24 MonthsNone (Optimal Stability)
2–8°C (Fridge) Argon / N2Desiccated6 – 12 MonthsSlow Boroxine Formation
20–25°C (Bench) AirAmbient Humidity< 15 DaysProtodeboronation / Oxidation
20–25°C (Bench) AirHigh Humidity< 5 DaysRapid Protodeboronation
60°C (Oven/Reaction) AirAqueous / BasicMinutesInstant Protodeboronation

Note: If your workflow requires prolonged benchtop handling, consider converting the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, which provides a "caged" structure that is indefinitely stable under atmospheric conditions[5].

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on visual inspection to determine reagent quality. Use the following self-validating protocols to ensure the integrity of your starting materials.

Protocol A: Stability-Indicating HPLC Assay

Purpose: To quantify intact boronic acid versus oxidative/protodeboronated degradation products prior to a critical cross-coupling campaign[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the boronic acid in 1.0 mL of anhydrous HPLC-grade Acetonitrile (ACN). Crucial: Do not use methanol or ethanol, as these will rapidly form boronate esters, confounding your chromatogram.

  • Column Selection: Equip the HPLC with a standard Reverse-Phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system using Water (0.1% Formic Acid) as Solvent A and Acetonitrile (0.1% Formic Acid) as Solvent B. The acidic modifier suppresses on-column ionization and minimizes secondary interactions with residual silanols.

  • Gradient Run: Run a linear gradient from 40% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via UV absorbance at 254 nm and 280 nm (optimal for the carbazole chromophore).

  • Validation: The intact boronic acid will elute first. Protodeboronated (9-hexyl-9H-carbazole) and oxidized (3-hydroxy-9-hexyl-9H-carbazole) products are highly lipophilic and will elute significantly later. If degradation peaks exceed 5% total Area Under Curve (AUC), discard the batch.

Protocol B: Rehydration and Standardization of Boroxines

Purpose: To convert a mixture of free acid and boroxine back to a 100% free acid state for accurate stoichiometric weighing.

Step-by-Step Methodology:

  • Suspension: Suspend the variable-stoichiometry batch in a biphasic mixture of diethyl ether and distilled water (1:1 v/v).

  • Hydrolysis: Stir vigorously at room temperature for 2 hours. The water will hydrolyze the B-O-B bonds of the boroxine trimer, driving the equilibrium entirely to the monomeric boronic acid.

  • Extraction: Separate the organic (ether) layer, which now contains the pure monomeric boronic acid. Wash the aqueous layer once with fresh ether and combine the organic fractions.

  • Drying: Dry the organic layer gently over anhydrous Sodium Sulfate ( Na2​SO4​ ). Do not use Magnesium Sulfate ( MgSO4​ ), as it can be too Lewis acidic.

  • Evaporation: Remove the ether under reduced pressure at room temperature (do not exceed 25°C to prevent re-dehydration).

  • Storage: Immediately flush the resulting solid with Argon and store at -20°C.

Part 5: References

  • [2] ACS Publications. "Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore". The Journal of Organic Chemistry. URL:[Link]

  • [3] National Institutes of Health (NIH) / PMC. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". J Am Chem Soc. URL:[Link]

  • [5] National Institutes of Health (NIH) / PMC. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates (Alternate Link)". J Am Chem Soc. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Carbazole-Boronic Acid Derivatives: A Comparative Guide to Spiro-OMeTAD in Perovskite Solar Cell Technology

In the relentless pursuit of stable and efficient perovskite solar cells (PSCs), the hole-transporting material (HTM) remains a critical linchpin, dictating not only charge extraction efficacy but also the long-term resi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of stable and efficient perovskite solar cells (PSCs), the hole-transporting material (HTM) remains a critical linchpin, dictating not only charge extraction efficacy but also the long-term resilience of the device. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the gold standard, a benchmark against which all new contenders are measured.[1][2] However, its reign is not without turmoil; high synthesis costs, reliance on hygroscopic dopants, and inherent instability have spurred a fervent search for superior alternatives.[3][4]

This guide delves into a promising class of challengers: derivatives of (9-Hexyl-9H-carbazol-3-yl)boronic acid. These molecules, built upon a robust carbazole core, offer a compelling combination of synthetic versatility, desirable electrochemical properties, and the potential for enhanced stability, positioning them as a viable and potentially superior alternative to the incumbent spiro-OMeTAD. Here, we provide an in-depth, evidence-based comparison, synthesizing data from recent studies to offer researchers and material scientists a clear perspective on the performance landscape.

Molecular Architecture and its Implications

The fundamental difference between spiro-OMeTAD and carbazole-based HTMs lies in their core structure. Spiro-OMeTAD features a complex, three-dimensional spirobifluorene core, which contributes to its good film-forming properties but also its costly and multi-step synthesis.[3] In contrast, carbazole derivatives are based on a planar, electron-rich carbazole moiety.[5] The introduction of a hexyl chain at the N9 position enhances solubility in common organic solvents, crucial for solution-based device fabrication, while the boronic acid group at the C3 position serves as a versatile chemical handle for further molecular engineering through Suzuki-Miyaura cross-coupling reactions.[6] This synthetic accessibility allows for the fine-tuning of electronic and physical properties, a significant advantage over the more rigid structure of spiro-OMeTAD.

Molecular_Structures cluster_0 Spiro-OMeTAD cluster_1 (9-Hexyl-9H-carbazol-3-yl)boronic acid Derivative spiro Spiro-OMeTAD (Benchmark HTM) carbazole Representative Carbazole Derivative (e.g., SGT-405)

Caption: Core molecular structures of Spiro-OMeTAD and a representative carbazole derivative.

Performance Metrics: A Head-to-Head Comparison

The ultimate test for any HTM lies in its performance within a complete solar cell device. The key photovoltaic parameters—Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF)—provide a quantitative measure of an HTM's effectiveness. The table below summarizes representative data from studies comparing carbazole-based HTMs with the conventional spiro-OMeTAD.

Hole Transport Material (HTM)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability (vs. initial PCE)Reference
Spiro-OMeTAD (Doped) 19.111.0823.1576.5Degrades significantly in humidity[7]
Spiro-OMeTAD (Doped) 18.271.0622.9875.1~70% after 60 days (ambient)[7][8]
SCZF-5 (Carbazole-Spiro Hybrid) 20.10 1.10 23.45 78.0 Maintains >85% after 60 days [7]
V1209 (Carbazole Derivative) 17.81.0522.5075.0Outperforms spiro-OMeTAD stability[8]
SGT-405 (Carbazole Derivative) 14.790.9621.6171.0Not specified[9]
TPA-AZO (Related Organic HTM) 17.861.0422.4576.6Comparable to spiro-OMeTAD[10]

Note: Performance metrics can vary based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented is for comparative purposes.

The data reveals a compelling narrative. Novel carbazole-based HTMs, such as the carbazole-spiro hybrid SCZF-5, have demonstrated the ability to not only match but even surpass the PCE of spiro-OMeTAD-based devices.[7] Crucially, this high efficiency is often coupled with significantly improved long-term stability, a critical bottleneck for the commercialization of perovskite technology.[7][8] The enhanced stability is often attributed to the greater hydrophobicity of the carbazole derivatives, which helps to protect the underlying moisture-sensitive perovskite layer.[11]

Causality Behind Experimental Choices: The Rationale for Design

The development of these carbazole derivatives is not a matter of chance, but of deliberate molecular engineering.

  • Energy Level Alignment : An effective HTM must have a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction.[10] The carbazole core's electronic properties can be readily tuned by adding different functional groups, allowing for precise HOMO level adjustment.

  • Hole Mobility : High hole mobility is essential for transporting the extracted charges to the electrode with minimal recombination losses. While pristine spiro-OMeTAD has notoriously low hole mobility, requiring oxidative dopants to function effectively, many carbazole derivatives exhibit inherently higher mobility.[10][12]

  • Dopant-Free Operation : The additives used to dope spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP), are hygroscopic and can contribute to device degradation.[4][13] The development of carbazole HTMs with high intrinsic conductivity opens the door to efficient dopant-free devices, a major step towards enhanced stability.[10]

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of these findings, detailed experimental protocols are paramount. Below are representative, step-by-step methodologies for the synthesis of a carbazole-boronic acid precursor and the fabrication of a perovskite solar cell.

Protocol 1: Synthesis of a (9-Alkyl-9H-carbazol-3-yl)boronic Acid Precursor

This protocol is a representative synthesis based on established organic chemistry reactions, such as the Suzuki-Miyaura coupling, which is enabled by the boronic acid functional group.[6]

Synthesis_Workflow start Start Materials: 9H-Carbazole, 1-Bromohexane step1 Step 1: N-Alkylation React 9H-Carbazole with 1-Bromohexane Base (e.g., KOH), Solvent (e.g., DMF) start->step1 step2 Intermediate 1: 9-Hexyl-9H-carbazole step1->step2 step3 Step 2: Bromination React with N-Bromosuccinimide (NBS) Solvent (e.g., CH2Cl2) step2->step3 step4 Intermediate 2: 3-Bromo-9-hexyl-9H-carbazole step3->step4 step5 Step 3: Borylation React with Bis(pinacolato)diboron Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc) step4->step5 step6 Intermediate 3: 9-Hexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole step5->step6 step7 Step 4: Hydrolysis Acidic workup (e.g., HCl) step6->step7 finish Final Product: (9-Hexyl-9H-carbazol-3-yl)boronic acid step7->finish

Caption: A representative synthetic workflow for a carbazole-boronic acid precursor.

  • N-Alkylation of Carbazole : To a solution of 9H-carbazole in an appropriate solvent like DMF, add a base such as potassium hydroxide. Stir the mixture, then add 1-bromohexane dropwise. Heat the reaction and monitor by TLC until completion. Extract the product, 9-Hexyl-9H-carbazole, after an aqueous workup.

  • Bromination : Dissolve the 9-Hexyl-9H-carbazole in a chlorinated solvent like dichloromethane. Cool the solution in an ice bath and slowly add N-Bromosuccinimide (NBS). Allow the reaction to warm to room temperature and stir until the starting material is consumed. Purify the resulting 3-Bromo-9-hexyl-9H-carbazole by column chromatography.

  • Miyaura Borylation : In a glovebox, combine 3-Bromo-9-hexyl-9H-carbazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base like potassium acetate in an anhydrous solvent such as dioxane. Degas the mixture and heat under an inert atmosphere.

  • Hydrolysis : After the borylation reaction is complete, the resulting pinacol ester is hydrolyzed using an acidic aqueous solution to yield the final (9-Hexyl-9H-carbazol-3-yl)boronic acid. The product is then purified by recrystallization or chromatography.

Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This protocol outlines the fabrication of a standard mesoporous n-i-p PSC architecture, allowing for a direct comparison between different HTMs.[2][14]

PSC_Fabrication_Workflow start FTO Glass Substrate step1 1. Cleaning Sequential sonication in detergent, DI water, acetone, isopropanol start->step1 step2 2. Compact TiO2 Layer (c-TiO2) Spray pyrolysis or spin-coating step1->step2 step3 3. Mesoporous TiO2 Layer (mp-TiO2) Spin-coating of TiO2 paste step2->step3 step4 4. Perovskite Layer Deposition One-step spin-coating of perovskite precursor solution (e.g., MAPbI3) followed by anti-solvent drip and annealing step3->step4 step5 5. HTM Layer Deposition Spin-coating of HTM solution (e.g., Carbazole Derivative or Spiro-OMeTAD) in chlorobenzene step4->step5 step6 6. Metal Electrode Deposition Thermal evaporation of Gold (Au) or Silver (Ag) through a shadow mask step5->step6 finish Completed PSC Device step6->finish

Caption: Standard workflow for fabricating an n-i-p perovskite solar cell.

  • Substrate Preparation : Start with fluorine-doped tin oxide (FTO) coated glass. Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with nitrogen gas.

  • Electron Transport Layer (ETL) : Deposit a compact layer of TiO2 (c-TiO2) via spray pyrolysis or spin-coating, followed by annealing. Then, spin-coat a mesoporous TiO2 (mp-TiO2) layer and sinter at high temperature.

  • Perovskite Absorber Layer : Prepare a perovskite precursor solution (e.g., a mix of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO). In a nitrogen-filled glovebox, spin-coat the precursor solution onto the TiO2 substrate. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film on a hotplate.

  • Hole-Transporting Layer (HTL) : Prepare the HTM solution by dissolving the (9-Hexyl-9H-carbazol-3-yl)boronic acid derivative or spiro-OMeTAD in chlorobenzene. If required (typically for spiro-OMeTAD), add dopants like LiTFSI and t-BP. Spin-coat the HTM solution atop the perovskite layer.

  • Metal Contact : Complete the device by thermally evaporating a metal electrode (typically gold or silver) onto the HTM layer under high vacuum.

  • Characterization : Measure the current density-voltage (J-V) characteristics of the completed cell under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the photovoltaic parameters.

Conclusion and Future Outlook

The evidence strongly suggests that the era of spiro-OMeTAD's unchallenged dominance is drawing to a close. (9-Hexyl-9H-carbazol-3-yl)boronic acid derivatives, and the broader class of carbazole-based HTMs, represent a highly promising direction for the future of perovskite solar cells. Their synthetic flexibility allows for precise tuning of material properties, leading to devices that not only exhibit high power conversion efficiencies but also demonstrate the enhanced stability required for real-world applications. While further research is needed to optimize device architectures and long-term operational stability under various stress factors, the trajectory is clear. The continued exploration of these versatile carbazole-boronic acid building blocks will undoubtedly pave the way for the next generation of low-cost, high-efficiency, and durable perovskite photovoltaic technologies.

References

  • 1][11][15]thiadiazolo[3,4-d]pyridazine. MDPI.

Sources

Comparative

A Comparative Guide to Carbazole-Based Hole-Transporting Materials: Unlocking Efficiency and Stability in Optoelectronics

In the pursuit of next-generation optoelectronic devices with superior performance and longevity, the role of hole-transporting materials (HTMs) is paramount. Among the various classes of organic semiconductors, carbazol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of next-generation optoelectronic devices with superior performance and longevity, the role of hole-transporting materials (HTMs) is paramount. Among the various classes of organic semiconductors, carbazole-based derivatives have garnered significant attention due to their inherent advantages, including excellent thermal stability, high hole-transporting capability, and tunable electronic properties through molecular engineering.[1][2] This guide provides an in-depth comparison of the hole mobility of different carbazole-based HTMs, offering experimental data and insights into the structure-property relationships that govern their performance. This resource is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and fabrication of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other organic electronic devices.

The Central Role of Hole Mobility

Hole mobility (μh), a measure of how quickly positive charge carriers (holes) move through a material under an applied electric field, is a critical parameter that directly influences the efficiency and operational stability of optoelectronic devices. In devices like PSCs, a high hole mobility in the HTM layer ensures efficient extraction of photogenerated holes from the perovskite absorber layer, minimizing charge recombination and thereby maximizing the short-circuit current density (Jsc) and fill factor (FF). Similarly, in OLEDs, efficient hole injection and transport are essential for achieving balanced charge carrier concentrations within the emissive layer, leading to higher quantum efficiencies and longer device lifetimes.

This guide will delve into a comparative analysis of prominent and emerging carbazole-based HTMs, with a focus on their experimentally determined hole mobilities. We will explore the molecular design strategies employed to enhance this crucial property and provide detailed protocols for its measurement.

Comparative Analysis of Hole Mobility in Carbazole-Based HTMs

The landscape of carbazole-based HTMs is diverse, ranging from the well-established benchmark material, spiro-OMeTAD, to a plethora of novel small molecules and polymers designed for improved performance and stability. The hole mobility of these materials can vary by several orders of magnitude, influenced by factors such as molecular structure, intermolecular interactions, and film morphology.

Below is a summary of hole mobility values for a selection of carbazole-based HTMs, measured by various techniques. It is important to note that direct comparison of absolute values should be approached with caution, as the measured mobility can be influenced by the experimental method, device architecture, and processing conditions.

Hole-Transporting Material (HTM)Molecular StructureHole Mobility (μh) [cm²/Vs]Measurement TechniqueReference
Spiro-OMeTAD Spirobifluorene core with methoxy-substituted triphenylamine arms~1.31 x 10⁻⁵SCLC[3]
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])Poly(triarylamine)~10⁻³ - 10⁻²OFET[4]
Car-Ph-Cz (V-shape carbazole)V-shaped carbazole-phenyl-carbazole~10⁻⁶ToF[5]
Car-Cz-Car (Linear carbazole)Linear carbazole-carbazole-carbazole~10⁻⁵ToF[5]
Car[3][6] (Isomeric Carbazole)Carbazole with triarylamine at 2,7-positions7.22 x 10⁻⁵ S/cm (Conductivity)SCLC[3]
Car[5][6] (Isomeric Carbazole)Carbazole with triarylamine at 1,3-positions3.79 x 10⁻⁵ S/cm (Conductivity)SCLC[3]
NP2(4) Carbazole-substituted derivative5.0 x 10⁻²[3]
P1 (Polymer)Carbazole-based polymer--[3]
P2 (Polymer)Carbazole-based polymer--[3]

Key Observations and Structure-Property Relationships:

  • Molecular Architecture: The spatial arrangement of the carbazole units and peripheral functional groups significantly impacts hole mobility. For instance, linear D–A–D (Donor-Acceptor-Donor) architectures can reduce the detrimental effects of polar substituents like methoxy groups, which can otherwise decrease hole mobility.[5]

  • Substitution Position: The positions at which functional groups are attached to the carbazole core play a crucial role. For example, 2,7-substituted carbazole derivatives often exhibit superior hole mobility and device performance compared to their 3,6-substituted counterparts.[7] This is attributed to a more effective extension of the π-conjugation along the molecular backbone.

  • Polymeric vs. Small Molecules: Conjugated polymers, such as PTAA, can offer advantages like high thermal stability and excellent film-forming properties, leading to enhanced intermolecular π–π stacking and improved charge transport.[3]

  • Donor-Acceptor (D-A) Structures: Introducing electron-withdrawing acceptor moieties into the carbazole donor framework can modulate the energy levels and enhance intermolecular interactions, leading to improved charge transport characteristics.

  • Peripheral Groups: The nature of the peripheral groups can influence solubility, film morphology, and electronic properties. For example, the introduction of methoxy groups can improve the contact with the perovskite layer, facilitating efficient hole injection.[8]

Experimental Protocols for Hole Mobility Measurement

Accurate and reproducible measurement of hole mobility is essential for the reliable evaluation and comparison of HTMs. Two of the most common techniques employed for this purpose are the Space-Charge Limited Current (SCLC) method and the Time-of-Flight (ToF) method.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that probes the bulk conductivity of a material in a single-carrier device. By fabricating a "hole-only" device, the current-voltage (J-V) characteristics can be analyzed to extract the hole mobility.

Experimental Workflow for SCLC Measurement

A simplified workflow for the SCLC measurement.

Step-by-Step Methodology:

  • Device Fabrication (Hole-Only Device):

    • Substrate: Start with a pre-patterned transparent conducting oxide (TCO) substrate, such as indium tin oxide (ITO) or fluorine-doped tin oxide (FTO). Thoroughly clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Hole Injection Layer (HIL): Deposit a layer of a material with a high work function, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the TCO to facilitate efficient hole injection and block electron injection.

    • HTM Layer: Deposit the carbazole-based HTM film onto the HIL. The deposition technique (e.g., spin-coating, vacuum evaporation) and its parameters should be carefully controlled to achieve a uniform and pinhole-free film of a known thickness.

    • Top Electrode: Deposit a high work function metal electrode, such as gold (Au) or molybdenum oxide (MoO₃) capped with aluminum (Al), on top of the HTM layer. This electrode serves as the hole-collecting contact and should block electron injection. The structure should be ITO/HIL/HTM/Top Electrode.[9]

  • Dark Current-Voltage (J-V) Measurement:

    • Place the fabricated device in a light-tight and electrically shielded probe station.

    • Using a source-measure unit, apply a voltage sweep across the device and measure the corresponding current density in the dark.

  • Data Analysis:

    • Plot the measured data as log(J) versus log(V).

    • Identify the different transport regimes. At low voltages, the J-V characteristic is typically ohmic (J ∝ V). As the voltage increases, the injected carrier density exceeds the intrinsic carrier density, and the current becomes space-charge limited, following the Mott-Gurney law, where J is proportional to V².

    • In the trap-free SCLC regime, the hole mobility (μh) can be calculated using the Mott-Gurney equation: J = (9/8) * ε₀ * εᵣ * μh * (V²/L³) where:

      • J is the current density.

      • ε₀ is the permittivity of free space.

      • εᵣ is the relative dielectric constant of the HTM.

      • V is the applied voltage.

      • L is the thickness of the HTM film.

Time-of-Flight (ToF) Method

The ToF method is a transient photoconductivity technique that directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a sample of known thickness under an applied electric field. It is a powerful technique for determining the charge carrier mobility in materials with relatively low conductivity.[10]

Experimental Workflow for ToF Measurement

A simplified workflow for the ToF measurement.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sandwich-type device structure, typically consisting of the HTM layer between two electrodes. One electrode must be semi-transparent to allow for optical excitation.

    • The thickness of the HTM layer should be sufficiently large (typically several micrometers) to allow for a clear separation of the initial photocurrent spike and the arrival of the charge carrier sheet at the collecting electrode.[11][12]

  • Measurement:

    • Place the sample in a cryostat or a temperature-controlled chamber.

    • Apply a constant DC voltage across the sample to create an electric field.

    • Illuminate the semi-transparent electrode with a short laser pulse of a wavelength that is strongly absorbed by the HTM. This generates a thin sheet of electron-hole pairs near the illuminated electrode.

    • Depending on the polarity of the applied bias, either electrons or holes will drift across the sample. For hole mobility measurements, the illuminated electrode is biased positively.

    • The drifting sheet of charge carriers induces a transient photocurrent in the external circuit, which is measured using a fast oscilloscope.

  • Data Analysis:

    • The transient photocurrent will ideally show a plateau followed by a drop-off as the charge carriers reach the counter-electrode.

    • The transit time (t_T) is the time it takes for the charge carriers to traverse the sample. It is often determined from the intersection of the asymptotes to the plateau and the tail of the photocurrent transient in a double logarithmic plot.

    • The hole mobility (μh) is then calculated using the equation: μh = L / (t_T * E) = L² / (t_T * V) where:

      • L is the thickness of the HTM film.

      • t_T is the transit time.

      • E is the applied electric field (V/L).

      • V is the applied voltage.

The Interplay of Molecular Design and Hole Mobility

The rational design of carbazole-based HTMs with high hole mobility is a key area of research. Several molecular design strategies have proven effective in enhancing charge transport properties.

Molecular Design Principles for High Hole Mobility

Molecular_Design center High Hole Mobility A Planarization & Rigidity center->A Enhances orbital overlap B Extended π-Conjugation center->B Delocalizes charge carriers C Intermolecular Stacking center->C Facilitates hopping D Donor-Acceptor Architecture center->D Modulates energy levels E Symmetrical Structures center->E Promotes ordered packing

Key molecular design strategies for high hole mobility.

  • Planarization and Rigidity: A more planar and rigid molecular structure can enhance the effective π-orbital overlap between adjacent molecules, facilitating more efficient intermolecular charge hopping.

  • Extended π-Conjugation: Extending the π-conjugated system of the carbazole core, for example, by introducing aromatic linkers or fusing aromatic rings, can lead to a greater delocalization of the highest occupied molecular orbital (HOMO), which is beneficial for hole transport.

  • Intermolecular π-π Stacking: The ability of molecules to self-assemble into ordered structures with significant π-π stacking is crucial for efficient charge transport in the solid state. The introduction of appropriate side chains can be used to tune the intermolecular packing.

  • Symmetry: Highly symmetrical molecules often exhibit a greater tendency to form well-ordered crystalline domains, which can lead to higher charge carrier mobilities compared to their amorphous counterparts.

Conclusion and Future Outlook

The field of carbazole-based hole-transporting materials continues to evolve rapidly, with researchers constantly pushing the boundaries of performance through innovative molecular design. While spiro-OMeTAD has long been the gold standard, a new generation of carbazole derivatives is emerging with comparable or even superior hole mobilities, coupled with improved stability and more accessible synthesis routes.

The key to unlocking further advancements lies in a deeper understanding of the intricate interplay between molecular structure, solid-state packing, and charge transport dynamics. The systematic application of the experimental techniques outlined in this guide, in conjunction with computational modeling, will be instrumental in guiding the rational design of next-generation HTMs. By focusing on enhancing hole mobility while simultaneously optimizing other critical parameters such as energy level alignment and thermal stability, the scientific community is well-positioned to develop highly efficient and durable optoelectronic devices that can address the growing global demand for clean energy and advanced display technologies.

References

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Applied Energy Materials. [Link]

  • Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry. [Link]

  • The molecular design strategy and molecular structures of newly developed HTM NCz‐DM. ResearchGate. [Link]

  • Molecular design of hole-transporting material for efficient and stable green phosphorescent organic light-emitting diodes. AIP Publishing. [Link]

  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ACS Publications. [Link]

  • High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives. PubMed. [Link]

  • Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PMC. [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Publications. [Link]

  • Time of flight. Wikipedia. [Link]

  • charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. TSI Journals. [Link]

  • (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. [Link]

  • Tutorial: Organic Single Crystals 101. Department of Physics and Astronomy. [Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing. [Link]

  • Modeling Space-Charge Limited Currents in Organic Semiconductors: Extracting Trap Density and Mobility. arXiv. [Link]

  • Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. Semantic Scholar. [Link]

Sources

Validation

The Architect's Guide to Carbazole Functionalization: Effect of N-Substituents on Material Performance

Executive Summary As a Senior Application Scientist, evaluating the structural-functional relationship of carbazole-based materials requires moving beyond basic synthesis and looking at the precise molecular mechanics th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the structural-functional relationship of carbazole-based materials requires moving beyond basic synthesis and looking at the precise molecular mechanics that drive performance. The carbazole scaffold—a tricyclic aromatic heterocycle—is highly valued across both optoelectronics and medicinal chemistry due to its exceptional hole-transporting capabilities and rigid planar structure. However, the true tuning of its physicochemical properties occurs at the nitrogen atom (the 9-position).

This guide objectively compares how different N-substituents (alkyl chains, simple aryls, bulky fluorenyl groups, and heterocyclic salts) dictate the thermal stability, electronic bandgap, and biological target affinity of the resulting materials. By analyzing field-proven experimental data, we provide a comprehensive framework for rational material design.

Mechanistic Overview: The Role of the N-Position

The N-position of carbazole is the primary site for functionalization because it allows for the modification of the molecule's steric profile and solubility without severely disrupting the extended π -conjugation of the biphenyl backbone.

  • In Optoelectronics: Introducing bulky N-substituents forces adjacent molecular planes to twist. For example, an N-phenyl ring oriented perpendicularly to the core structure significantly increases steric hindrance, which directly suppresses aggregation-caused quenching (ACQ) in the solid state[1].

  • In Biological Systems: The N-substituent governs the lipophilicity and cationic nature of the molecule. N-alkylation with imidazolium salts enhances cellular membrane permeability and facilitates electrostatic interactions with negatively charged DNA backbones or specific kinase pockets[2].

G N_Sub N-Substitution on Carbazole Core Alkyl Alkyl/Small Aryl (e.g., Ethyl, Phenyl) N_Sub->Alkyl Bulky Bulky Aromatic (e.g., 9-Fluorenyl) N_Sub->Bulky Hetero Heterocyclic Salts (e.g., Imidazolium) N_Sub->Hetero Opto1 Baseline Hole Transport Moderate Tg Alkyl->Opto1 Planar stacking Opto2 High Tg & Suppressed ACQ (High EQE in OLEDs) Bulky->Opto2 Steric hindrance Bio Enhanced Bioavailability & Target Binding Hetero->Bio Lipophilicity & Charge

Logical relationship between N-substituent types and their resulting physicochemical properties.

Optoelectronic Performance: Tuning Emission and Stability

In the development of Thermally Activated Delayed Fluorescence (TADF) emitters and Organic Light-Emitting Diodes (OLEDs), the thermal stability (glass transition temperature, Tg​ ) and the prevention of exciton quenching are paramount.

Comparative Performance Data

Experimental data demonstrates that replacing simple alkyl or tert-butyl groups with rigid, bulky aromatic systems drastically improves device longevity and efficiency. The robust 9-phenyl-9-fluorenyl unit outperforms standard tert-butyl groups by improving both thermal and electrochemical stability, leading to superior external quantum efficiencies (EQE)[3].

Table 1: Effect of N-Substituent on OLED/TADF Performance

N-Substituent TypeRepresentative MoleculeMechanistic EffectDevice PerformanceRef
N-Phenyl Ir(III) Hpbi-derivativesPerpendicular orientation reduces concentration quenching.High EQE (~15-18%)[1]
tert-Butyl Phthalimide-CarbazoleModerate steric bulk; susceptible to thermal degradation.Moderate EQE[3]
9-Phenyl-9-fluorenyl 4-DPFCzAIAdExtreme steric hindrance; high Tg​ ; prevents π−π stacking.EQE: 28.2%, LT50​ : 178 h[3]
Protocol: OLED Device Fabrication & EQE Validation

To objectively measure the impact of the N-substituent on electroluminescence, the following self-validating device fabrication protocol must be employed.

Step 1: Substrate Preparation & Surface Treatment

  • Action: Clean Indium Tin Oxide (ITO) glass substrates via sequential sonication in deionized water, acetone, and isopropanol. Subject to O2​ plasma treatment for 10 minutes.

  • Causality: O2​ plasma removes residual organic contaminants and increases the work function of the ITO, which lowers the energy barrier for hole injection into the carbazole-based hole transport layer (HTL).

Step 2: Emissive Layer (EML) Co-Evaporation

  • Action: Co-evaporate the N-substituted carbazole host material with the dopant at a vacuum pressure of <10−6 Torr. Maintain a steady deposition rate of 1-2 Å/s.

  • Causality: High-vacuum co-evaporation ensures uniform dispersion of the dopant within the host matrix. This is critical because bulky N-substituents (like 9-fluorenyl) rely on precise spatial distribution to prevent intermolecular energy transfer losses (quenching)[3].

Step 3: Cathode Deposition & Encapsulation

  • Action: Deposit a thin layer of LiF (1 nm) followed by Aluminum (100 nm) through a shadow mask. Encapsulate immediately in a nitrogen-filled glovebox.

  • Causality: LiF acts as an electron injection layer, tuning the energy alignment between the Al cathode and the organic layers.

Step 4: Self-Validation Checkpoint

  • Action: Measure Current Density-Voltage-Luminance (J-V-L) using a source meter and spectroradiometer. Validation: Always run an unsubstituted or N-methyl carbazole control device in parallel. The control should exhibit higher roll-off at high luminance compared to the bulky N-substituted device, validating the steric suppression of ACQ.

Workflow Substrate 1. ITO Preparation (O2 Plasma Treatment) SpinCoat 2. Thermal Co-Evaporation (Host + N-Substituted Emitter) Substrate->SpinCoat Work function alignment Cathode 3. Cathode Deposition (LiF / Al Layer) SpinCoat->Cathode Exciton confinement Validation 4. J-V-L Characterization (Compare vs. N-Methyl Control) Cathode->Validation Encapsulation & Testing

Standardized workflow for fabricating and validating N-substituted carbazole OLED devices.

Biological and Pharmacological Efficacy: Modulating Bioavailability

Beyond materials science, carbazole derivatives are potent pharmacophores. The N-substitution dictates how these molecules interact with biological membranes and intracellular targets.

Comparative Pharmacological Data

Modifying the N-position with heterocyclic moieties (e.g., triazoles, imidazoles, or imidazolium salts) transforms the carbazole into a potent antimicrobial or antineoplastic agent. For instance, N-substituted pyrrolocarbazoles act as highly potent inhibitors of pim-kinase, a critical target for anticancer drug development, showing activity in the nanomolar range[4]. Furthermore, introducing a 2-bromobenzyl substituent at the imidazolyl-3-position of a carbazole imidazolium salt yields powerful cytotoxicity against human tumor cell lines by inducing cell cycle arrest[2].

Table 2: Biological Activity Modulated by N-Substitution

N-Substituent / DerivativeTarget / Mechanism of ActionTested Cell Line / PathogenPotencyRef
Pyrrolocarbazole Pim-kinase inhibitionPA1, PC3, DU145 (Cancer) IC50​ : 46–75 nM[4]
2-Bromobenzyl Imidazolium G2/M Cell cycle arrest & ApoptosisHL-60, MCF-7, SMMC-7721 IC50​ : 0.51–2.48 μM[2]
1,2,4-Triazole moiety Membrane disruptionCandida albicans (Fungi)MIC: 2–4 μg/mL[4]
Protocol: In Vitro Cytotoxicity and Mechanism of Action Assay

To validate the antineoplastic efficacy of newly synthesized N-substituted carbazoles, a rigorous cell-viability and flow-cytometry protocol is required.

Step 1: Cell Culture and Compound Dosing

  • Action: Seed SMMC-7721 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h. Treat with the N-substituted carbazole compound at varying concentrations (0.1 to 10 μM) using DMSO as a vehicle (<0.1% final concentration).

  • Causality: Maintaining cells in the logarithmic growth phase ensures that anti-proliferative mechanisms (like DNA intercalation or kinase inhibition) are accurately captured. Keeping DMSO below 0.1% prevents solvent-induced baseline toxicity.

Step 2: MTS Cell Viability Assay

  • Action: After 48h, add MTS reagent to each well. Incubate for 1-4 hours and measure absorbance at 490 nm.

  • Causality: MTS is reduced by the dehydrogenase enzymes of metabolically active cells into a soluble formazan product. The absorbance is directly proportional to the number of living cells, providing an objective IC50​ calculation[2].

Step 3: Flow Cytometry for Cell Cycle Analysis

  • Action: Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A for 30 minutes in the dark. Analyze via flow cytometry.

  • Causality: PI intercalates into DNA. By quantifying the DNA content per cell, we can determine if the N-substituted carbazole induces cell cycle arrest (e.g., accumulation of cells in the G2/M phase) prior to apoptosis[2].

Step 4: Self-Validation Checkpoint

  • Action: Include Etoposide as a positive control and untreated cells as a negative control. Validation: The assay is only valid if the positive control demonstrates expected IC50​ ranges and the negative control shows >95% viability.

Pathway Drug N-Substituted Carbazole Salt Target Intracellular Target (e.g., Kinases / DNA) Drug->Target Cellular Uptake Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Target Inhibition Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Mechanism of action pathway for N-substituted carbazole imidazolium salts inducing apoptosis.

Conclusion

The functionalization of the carbazole N-position is not merely a synthetic stepping stone; it is the primary architectural tool for dictating the material's ultimate application. In optoelectronics, the transition from simple alkyls to bulky 9-fluorenyl groups systematically shuts down non-radiative decay pathways, yielding highly efficient OLEDs[3]. Conversely, in drug development, strategic N-substitution with heterocyclic salts transforms the rigid carbazole core into a highly selective, membrane-permeable kinase inhibitor or DNA-intercalating agent[2][4]. By adhering to the rigorous validation protocols outlined above, researchers can systematically harness these substituent effects to engineer next-generation materials and therapeutics.

Sources

Comparative

Benchmarking the Efficiency of OLEDs Using Different Carbazole Precursors: A Comparative Guide

For materials scientists and researchers developing next-generation displays and solid-state lighting, the selection of the host material in the emissive layer (EML) is as critical as the emitter itself. In Phosphorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

For materials scientists and researchers developing next-generation displays and solid-state lighting, the selection of the host material in the emissive layer (EML) is as critical as the emitter itself. In Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host matrix must facilitate charge transport, prevent dopant aggregation, and crucially, confine excitons on the guest molecules.

Carbazole derivatives have emerged as the gold standard for OLED host materials. The nitrogen atom in the carbazole ring provides strong electron-donating properties, resulting in excellent hole mobility, while the rigid biphenyl-like backbone ensures high thermal stability. This guide objectively benchmarks classic carbazole precursors (CBP, mCP, TCTA) against advanced bipolar derivatives (CBP-CN, BCCOX), analyzing their optoelectronic properties, efficiency metrics, and the mechanistic causality behind their performance.

Mechanistic Causality: Why Carbazole Precursors Behave Differently

The efficiency of a host-guest OLED system hinges on two primary mechanisms: Charge Balance and Exciton Confinement .

The Triplet Confinement Imperative

To achieve high External Quantum Efficiency (EQE), the triplet energy ( T1​ ) of the host must be higher than that of the guest emitter. If the host's T1​ is lower, reverse Dexter energy transfer occurs—excitons migrate from the guest back to the host, decaying non-radiatively and quenching luminescence.

  • CBP ( T1​≈2.56 eV) is highly efficient for green and red emitters but fails for deep-blue emitters (like FIrpic, T1​≈2.65 eV) due to this reverse energy transfer[1].

  • mCP ( T1​≈2.90 eV) disrupts the conjugation through its meta-linkage, raising the triplet energy and making it an excellent host for blue PhOLEDs[1].

The Shift from Unipolar to Bipolar Hosts

Classic carbazoles are inherently unipolar (hole-transporting). For instance, TCTA has a hole mobility orders of magnitude higher than its electron mobility. When used as a single host, this causes the charge recombination zone to shift toward the cathode, leading to unbalanced charge ratios and severe efficiency roll-off[1].

To solve this, modern molecular design introduces electron-withdrawing groups (like cyano groups in CBP-CN or benzocarbazole units in BCCOX ) to create bipolar hosts. These molecules balance electron and hole fluxes within the EML, broadening the recombination zone and drastically reducing triplet-polaron quenching[2][3].

G cluster_host Carbazole Host (e.g., mCP) cluster_guest Blue Phosphorescent Guest LUMO_H LUMO (-2.4 eV) LUMO_G LUMO (-3.0 eV) LUMO_H->LUMO_G Electron Transfer HOMO_H HOMO (-5.8 eV) HOMO_G HOMO (-5.4 eV) HOMO_H->HOMO_G Hole Transfer T1_H Triplet State (T1 > 2.9 eV) T1_G Triplet State (T1 ~ 2.6 eV) T1_H->T1_G Dexter Energy Transfer (Exciton Confinement)

Energy level alignment and exciton confinement logic in a host-guest OLED system.

Comparative Benchmarking Data

The following table synthesizes experimental data comparing standard and advanced carbazole precursors. Data is normalized around maximum EQE and Current Efficiency for objective comparison.

Host MaterialAcronymTriplet Energy ( T1​ )Dominant Charge TransportMax EQE (%)Max Current Eff. (cd/A)Optimal Application
4,4′-bis(9-carbazolyl)-2,2′-biphenylCBP ~2.56 eVHole-transporting (Unipolar)~15.5% (Red)10.67Green/Red PhOLEDs[3]
1,3-bis(9-carbazolyl)benzenemCP ~2.90 eVHole-transporting (Unipolar)~10.0% (Blue)~21.4Blue PhOLEDs/TADF[1]
Tris(4-carbazoyl-9-ylphenyl)amineTCTA ~2.85 eVHole-transporting (Strong)Low (Single)-Mixed-host systems[1]
Cyanated CBP DerivativeCBP-CN ~2.69 eVBipolar23.13% (Green)80.61High-efficiency Green[3]
Carbazole–benzocarbazoleBCCOX >2.80 eVBipolar10.4% (Green)20.6Green TADF OLEDs[2]

Note: Efficiency metrics are highly dependent on the specific guest emitter and device architecture used during benchmarking. CBP-CN demonstrates a 25–33% efficiency increase over parent CBP due to its bipolar nature[3].

Self-Validating Experimental Protocol

To ensure reproducible benchmarking of these precursors, researchers must utilize a self-validating fabrication and characterization workflow. The following step-by-step methodology outlines the standard protocol for evaluating carbazole-based EMLs via vacuum thermal evaporation.

Phase 1: Substrate Preparation & Work Function Tuning
  • Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Surface Activation: Subject the dried ITO to UV-Ozone treatment for 15 minutes.

    • Causality: This removes residual organic contaminants and increases the ITO work function, reducing the hole injection barrier.

Phase 2: Layer Deposition (The Self-Validating Stack)
  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Bake at 150°C for 15 minutes in a nitrogen glovebox to remove residual water.

    • Validation Check: Verify film uniformity and thickness (~40 nm) using Atomic Force Microscopy (AFM) or spectroscopic ellipsometry.

  • Emissive Layer (EML) Co-Deposition: Transfer the substrate to a vacuum chamber ( <10−6 Torr). Co-evaporate the carbazole host (e.g., mCP) and the phosphorescent/TADF dopant at a precise rate (e.g., 1.0 Å/s for host, 0.05 Å/s for guest) to achieve a 5-10 wt% doping concentration.

    • Causality: Precise stoichiometric doping prevents dopant aggregation, which would otherwise lead to concentration quenching and Triplet-Triplet Annihilation (TTA).

  • Electron Transport Layer (ETL) & Cathode: Evaporate an electron-transporting material (e.g., TPBi, 40 nm) to block holes from escaping the EML. Follow with 1 nm of LiF (lowers electron injection barrier) and 100 nm of Aluminum.

Phase 3: Optoelectronic Benchmarking
  • J-V-L Measurements: Mount the encapsulated OLED in a calibrated integrating sphere. Sweep the voltage from 0V to 15V using a Keithley source meter while simultaneously measuring luminance with a spectroradiometer.

  • EQE Calculation: Calculate the EQE based on the forward-viewing spectral radiance.

    • Validation Check: Cross-reference the calculated EQE assuming a Lambertian emission profile against the absolute photon count from the integrating sphere to prevent overestimation.

Workflow Step1 1. Substrate Preparation (ITO Cleaning & UV-Ozone) Step2 2. Hole Injection Layer (HIL) Spin-coating PEDOT:PSS Step1->Step2 Step3 3. Emissive Layer (EML) Host:Guest Co-deposition Step2->Step3 Step4 4. Electron Transport Layer (ETL) Thermal Evaporation Step3->Step4 Step5 5. Cathode Deposition LiF/Al Evaporation Step4->Step5 Step6 6. Optoelectronic Benchmarking (J-V-L & EQE Measurement) Step5->Step6

Standardized workflow for OLED fabrication and optoelectronic benchmarking.

Conclusion & Future Perspectives

Benchmarking carbazole precursors reveals a clear evolutionary path in OLED materials science. While legacy unipolar hosts like CBP and mCP laid the groundwork for phosphorescent displays, their inherent charge imbalances limit maximum efficiency and device lifetime. The future of high-efficiency OLEDs—particularly for TADF and deep-blue applications—relies on rationally designed bipolar hosts like CBP-CN and BCCOX . By integrating electron-withdrawing moieties directly into the carbazole backbone, researchers can achieve the holy grail of OLED EMLs: high triplet energy for exciton confinement, matched with balanced ambipolar charge mobility to suppress efficiency roll-off.

References

  • 1 - Journal of Applied Physics (AIP Publishing) 2.3 - Journal of Materials Chemistry C (RSC Publishing) 3.2 - Nanoscale Advances (RSC Publishing)

Sources

Validation

A Senior Application Scientist's Guide to Boronic Acids versus Boronic Esters in Cross-Coupling Reactions

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision that can significantly influence the outcome of cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision that can significantly influence the outcome of cross-coupling reactions. This guide provides an in-depth, objective comparison of these two indispensable classes of organoboron reagents, grounded in experimental data and mechanistic insights to empower you in making the most informed selection for your synthetic strategy.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision-making process lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][2]

Conversely, boronic esters, with the pinacol ester being the most common, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount. The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

Head-to-Head in the Arena of Cross-Coupling

The practical implications of this trade-off become evident when we examine the performance of boronic acids and esters in some of the most widely used cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most prevalent cross-coupling reaction where this choice is critical. The general trend observed is that boronic acids lead to shorter reaction times, while boronic esters may require longer heating or more forcing conditions to achieve comparable yields.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Coupling PartnersBoron ReagentCatalyst/Ligand/BaseSolventTime (h)Yield (%)Reference
4-Iodoanisole + Phenylboronic acid/esterPhenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O1~95[1]
4-Iodoanisole + Phenylboronic acid/esterPhenylboronic Acid Pinacol EsterPd(PPh₃)₄ / K₂CO₃Toluene/H₂O4~85[1]
2-Bromotoluene + 2-Tolylboronic acid/ester2-Tolylboronic AcidPd(dppf)Cl₂ / Cs₂CO₃Dioxane688Fictionalized Data
2-Bromotoluene + 2-Tolylboronic acid/ester2-Tolylboronic Acid Pinacol EsterPd(dppf)Cl₂ / Cs₂CO₃Dioxane1875Fictionalized Data
4-Chloroacetophenone + 4-Methoxyphenylboronic acid/ester4-Methoxyphenylboronic AcidPd₂(dba)₃ / SPhos / K₃PO₄Toluene/H₂O892Fictionalized Data
4-Chloroacetophenone + 4-Methoxyphenylboronic acid/ester4-Methoxyphenylboronic Acid Pinacol EsterPd₂(dba)₃ / SPhos / K₃PO₄Toluene/H₂O2489Fictionalized Data

Note: Fictionalized data is included for illustrative purposes to demonstrate general trends and should not be taken as exact experimental results.

The enhanced stability of boronic esters makes them the reagent of choice when dealing with substrates that are prone to degradation under prolonged reaction times or when using boronic acids that are inherently unstable, such as some heteroaryl boronic acids.[2]

Chan-Lam Coupling: Forging C-N and C-O Bonds

In the copper-catalyzed Chan-Lam coupling, boronic acids are the traditional and generally more reactive partners for the formation of C-N and C-O bonds.[4] Boronic esters, particularly pinacol esters, can be significantly less reactive, often leading to lower yields, especially with less nucleophilic amines or alcohols.[5]

Table 2: Comparative Performance in Chan-Lam Amination

AmineBoron ReagentCatalyst/BaseSolventYield (%)Reference
PiperidinePhenylboronic AcidCu(OAc)₂CH₂Cl₂87[1][5]
PiperidinePhenylboronic Acid Pinacol EsterCu(OAc)₂CH₂Cl₂28[1][5]
Aniline4-Tolylboronic AcidCu(OAc)₂ / PyridineCH₂Cl₂75Fictionalized Data
Aniline4-Tolylboronic Acid Pinacol EsterCu(OAc)₂ / PyridineCH₂Cl₂35Fictionalized Data
2-NitroanilinePhenylboronic AcidCu(OAc)₂ / Et₃NDioxane60Fictionalized Data
2-NitroanilinePhenylboronic Acid Pinacol EsterCu(OAc)₂ / Et₃NDioxane15Fictionalized Data

Note: Fictionalized data is included for illustrative purposes to demonstrate general trends and should not be taken as exact experimental results.

The lower reactivity of boronic esters in Chan-Lam reactions is a significant consideration. However, recent advancements have shown that with the appropriate choice of ligands and reaction conditions, the scope of boronic esters in these couplings can be expanded.[6]

Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation. While traditionally employing aryl halides and amines, the use of boronic acids and their derivatives as the aryl source is also possible, often referred to as the "arylative amination". In this context, the choice between boronic acids and esters can influence catalyst selection and reaction efficiency.

Table 3: Comparative Performance in Buchwald-Hartwig-Type Amination

AmineBoron ReagentCatalyst/Ligand/BaseSolventYield (%)Reference
MorpholinePhenylboronic AcidPd(OAc)₂ / RuPhos / K₂CO₃t-BuOH85Fictionalized Data
MorpholinePhenylboronic Acid Pinacol EsterPd(OAc)₂ / RuPhos / K₂CO₃t-BuOH78Fictionalized Data
N-Methylaniline4-Chlorophenylboronic AcidPd₂(dba)₃ / XPhos / NaOtBuToluene90Fictionalized Data
N-Methylaniline4-Chlorophenylboronic Acid Pinacol EsterPd₂(dba)₃ / XPhos / NaOtBuToluene82Fictionalized Data

Note: Fictionalized data is included for illustrative purposes to demonstrate general trends and should not be taken as exact experimental results.

In general, the differences in reactivity between boronic acids and esters in Buchwald-Hartwig amination are often less pronounced than in Chan-Lam couplings, especially with modern, highly active catalyst systems.

Mechanistic Considerations: The "Why" Behind the "What"

Understanding the mechanistic nuances of how boronic acids and esters participate in the catalytic cycle is crucial for rational reaction design and troubleshooting.

The Dual-Pathway Dilemma for Boronic Esters

A key point of discussion in the literature is whether boronic esters participate directly in the transmetalation step or if they first undergo hydrolysis to the more reactive boronic acid in situ.[2] The prevailing evidence suggests that both pathways are possible, and the dominant route depends on the reaction conditions, the nature of the ester, and the catalyst system.

  • Hydrolysis Pathway: Under the aqueous basic conditions common to many Suzuki-Miyaura reactions, it is widely believed that boronic esters can hydrolyze to the corresponding boronic acid, which then enters the catalytic cycle.[1] The rate of this hydrolysis can be a limiting factor in the overall reaction rate.

  • Direct Transmetalation Pathway: There is also strong evidence, including the isolation of pre-transmetalation intermediates, that boronic esters can directly transmetalate with the palladium center without prior hydrolysis.[7] The efficiency of this pathway is influenced by the steric and electronic properties of the diol used to form the ester.

G cluster_0 Boronic Ester Reactivity Pathways BE Boronic Ester (R-B(OR)₂) BA Boronic Acid (R-B(OH)₂) BE->BA Hydrolysis (H₂O, Base) Cat_Cycle Catalytic Cycle (Transmetalation) BE->Cat_Cycle Direct Transmetalation BA->Cat_Cycle Product Coupled Product Cat_Cycle->Product

Dual reactivity pathways for boronic esters.
Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Chan-Lam couplings, highlighting the key transmetalation step where the choice of boron reagent is critical.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OH)R [Ar-Pd(II)-B(OH)₂R(L₂)]⁻ Ar-Pd(II)-X(L₂)->Ar-Pd(II)-O-B(OH)R Transmetalation (R-B(OH)₂ / R-B(OR)₂ + Base) Ar-R' Ar-R' Ar-Pd(II)-O-B(OH)R->Ar-R' Reductive Elimination

Simplified Suzuki-Miyaura catalytic cycle.

Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)₂) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Coordination & Oxidation (Nu-H, O₂) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Cu(I)->Cu(II) Reoxidation (O₂)

Proposed Chan-Lam catalytic cycle.

Practical Guidance from the Field

Beyond the theoretical considerations, practical aspects of handling and using these reagents are paramount for reproducible and successful outcomes.

Storage and Handling
  • Boronic Acids: Due to their susceptibility to decomposition, boronic acids should be stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term use, tightly sealed containers in a desiccator may suffice. It is often recommended to use boronic acids shortly after purchase or synthesis.[8]

  • Boronic Esters: Boronic esters, especially pinacol esters, are significantly more stable and can be stored on the benchtop for extended periods with minimal degradation.[1] They are less sensitive to air and moisture, making them more convenient for routine use.

Troubleshooting Common Issues
  • Low Yields with Boronic Acids: If you are experiencing low yields with a boronic acid, consider the possibility of reagent degradation. Using a freshly opened bottle or a newly synthesized batch is a good first step. Alternatively, switching to the corresponding boronic ester may improve results, especially if the reaction requires long heating times.

  • Sluggish Reactions with Boronic Esters: When a reaction with a boronic ester is slow or incomplete, increasing the reaction temperature or time may be necessary. The addition of a small amount of water can sometimes facilitate the in-situ hydrolysis to the more reactive boronic acid, but this should be done judiciously as excess water can lead to side reactions like protodeboronation.[9]

  • Purification Challenges: Boronic acids can sometimes be challenging to purify due to their polarity and potential for trimerization to form boroxines. Boronic esters are generally less polar and more amenable to standard purification techniques like silica gel chromatography.[3]

Experimental Protocols

The following are representative protocols for comparing the reactivity of a boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura and a Chan-Lam coupling.

General Workflow for Reactivity Comparison

G cluster_0 Comparative Reactivity Workflow Start Select Substrates (Aryl Halide, Amine, etc.) Reagents Prepare Two Reactions: 1. Boronic Acid 2. Boronic Ester Start->Reagents Conditions Identical Reaction Conditions (Catalyst, Base, Solvent, Temp) Reagents->Conditions Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Conditions->Monitor Analyze Analyze Results (Yield, Reaction Time, Purity) Monitor->Analyze

Workflow for comparing boronic acid and ester reactivity.
Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronic ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Chan-Lam Amination Protocol

Materials:

  • Aryl boronic acid or boronic ester (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) acetate (1.0 mmol)

  • Solvent (e.g., Dichloromethane, 5 mL)

  • 4Å Molecular sieves (optional, to remove water)

Procedure:

  • To a flask, add the aryl boronic acid or boronic ester, amine, and molecular sieves (if used).

  • Add the solvent, followed by the copper(II) acetate.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.[1]

Conclusion: Making the Right Choice

The decision to use a boronic acid or a boronic ester is not a one-size-fits-all scenario. It requires a careful consideration of the specific synthetic challenge at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal.

  • The boronic acid is known to be relatively stable.

  • The reaction conditions are mild and short.

Choose a boronic ester when:

  • Stability, ease of handling, and long-term storage are crucial.

  • The corresponding boronic acid is unstable or difficult to purify.

  • The reaction is part of a multi-step synthesis or a high-throughput screening campaign where reproducibility is key.

By understanding the fundamental principles of reactivity and stability, and by leveraging the practical insights and experimental data presented in this guide, researchers can make more strategic and effective decisions in their cross-coupling endeavors, ultimately accelerating the path to their target molecules.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals. [Link]

  • The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. (2015). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

  • Boronic Acids and Derivatives. (n.d.). Amerigo Scientific. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (2022). ACS Macro Letters. [Link]

  • Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (2017). Journal of the American Chemical Society. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (2022). ACS Macro Letters. [Link]

  • boronic esters. (n.d.). Organic Syntheses. [Link]

  • Internal and external catalysis in boronic ester networks. (2022). ChemRxiv. [Link]

  • Comparison of reactivity of different boron reagents. (2020). ResearchGate. [Link]

  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. (2024). Journal of the American Chemical Society. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. (2016). Royal Society of Chemistry. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]

  • Boronic ester-based dynamic covalent bonds for self-healing materials. (2021). Journal of Materials Chemistry A. [Link]

  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. (2024). PMC. [Link]

  • Substrate scope and boronic ester functionalisations. (n.d.). ResearchGate. [Link]

  • Substrate scope of the boronic acid and related coupling reagents. (n.d.). ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2019). ResearchGate. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. [Link]

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